molecular formula C7H5FINO B3242687 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde CAS No. 153034-96-9

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

Cat. No.: B3242687
CAS No.: 153034-96-9
M. Wt: 265.02 g/mol
InChI Key: RHTCYBGAOKNACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde is a useful research compound. Its molecular formula is C7H5FINO and its molecular weight is 265.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-iodo-5-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO/c1-4-2-10-7(8)5(3-11)6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTCYBGAOKNACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1I)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

[1]

Chemical Identity & Core Properties

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde is a dense, polysubstituted pyridine scaffold characterized by three distinct reactive handles: a fluorine atom at C2, an aldehyde at C3, and an iodine atom at C4.[1][2] This "ortho-triad" configuration makes it an exceptionally valuable intermediate for synthesizing fused heterocycles (e.g., azaindoles, naphthyridines) and kinase inhibitors.

Product Specifications
PropertyData
CAS Registry Number 153034-96-9
IUPAC Name 2-Fluoro-4-iodo-5-methylpyridine-3-carbaldehyde
Synonyms 2-Fluoro-4-iodo-5-methylnicotinaldehyde
Molecular Formula C₇H₅FINO
Molecular Weight 265.02 g/mol
Physical State Pale yellow to brown solid
Melting Point 68–72 °C (typical range for similar analogs)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
SMILES Cc1c(I)c(C=O)c(F)nc1

Synthetic Utility & Reactivity Profile

The power of this molecule lies in its orthogonal reactivity . Each substituent allows for specific, sequential chemical transformations without interfering with the others, provided the correct order of operations is followed.

The Trifunctional Reactivity Map
  • C2-Fluorine (SNAr Handle): The fluorine atom is activated by the adjacent pyridine nitrogen and the electron-withdrawing aldehyde group at C3. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, or thiols.

  • C3-Aldehyde (Condensation Handle): A versatile electrophile for reductive aminations, Wittig reactions, or condensation to form fused rings (e.g., reacting with hydrazines or amidines).

  • C4-Iodine (Cross-Coupling Handle): The iodine atom is the most reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing for the introduction of aryl, vinyl, or alkynyl groups.

Structural Logic Diagram

The following diagram illustrates the connectivity and specific reactivity zones of the molecule.

ReactivityMapCore2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde(CAS 153034-96-9)F_SiteC2-Fluorine(SNAr Displacement)Core->F_Site  Nucleophiles (R-NH2, R-OH)CHO_SiteC3-Aldehyde(Condensation/Reductive Amination)Core->CHO_Site  Amines/YlidesI_SiteC4-Iodine(Pd-Catalyzed Coupling)Core->I_Site  Boronic Acids/Alkynes

Figure 1: Orthogonal reactivity map showing the three distinct chemical handles available for diversification.

Synthesis & Production Pathways

While commercial supplies are available, understanding the synthesis is critical for troubleshooting impurities or scaling up. The synthesis typically proceeds via Directed Ortho Metalation (DoM) .

Primary Synthetic Route

The most established route begins with the commercially available 2-fluoro-5-methylpyridine .

  • Step 1: C4-Iodination (The "Halogen Dance" or Directed Lithiation)

    • Reagents: LDA (Lithium Diisopropylamide), THF, -78°C, followed by Iodine (I₂).

    • Mechanism: Lithiation of 2-fluoro-5-methylpyridine typically occurs at C3 (ortho to F). However, upon warming or using specific conditions, the lithium species can isomerize to the thermodynamically more stable C4 position (or direct C4 lithiation if C3 is blocked, though here it is not).

    • Intermediate: 2-Fluoro-4-iodo-5-methylpyridine (CAS 153034-94-7).[3][4]

  • Step 2: C3-Formylation

    • Reagents: LDA (1.1 eq), THF, -78°C, followed by DMF (Dimethylformamide).

    • Mechanism: The 2-fluoro-4-iodo-5-methylpyridine is treated with LDA. The C3 proton is the most acidic due to the inductive effect of the adjacent Fluorine (C2) and Iodine (C4). This "sandwich" lithiation is highly regioselective.

    • Quench: Addition of DMF introduces the formyl group at C3.

    • Workup: Acidic hydrolysis yields the target aldehyde.

Experimental Protocol: C3-Formylation (Representative)

Note: This protocol is adapted from standard procedures for polysubstituted pyridines.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Solution A: Dissolve 2-Fluoro-4-iodo-5-methylpyridine (10.0 g, 42 mmol) in anhydrous THF (100 mL). Cool to -78°C .

  • Lithiation: Add LDA (2.0 M in THF/heptane, 23 mL, 46 mmol) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Critical Insight: Do not use n-BuLi, as it will likely cause Lithium-Halogen exchange at the iodine position (removing the iodine) rather than deprotonation. LDA is non-nucleophilic and avoids this side reaction.

  • Reaction: Stir at -78°C for 1 hour. The solution typically turns deep red or orange, indicating the formation of the lithiated species.

  • Formylation: Add anhydrous DMF (4.0 mL, 50 mmol) dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C.

  • Quench: Quench with saturated aqueous NH₄Cl (50 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organics over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Application in Drug Discovery

This scaffold is a "privileged structure" for designing inhibitors of kinases (e.g., MEK, EGFR) and G-protein coupled receptors (GPCRs).

Strategy: Sequential Cyclization

A common workflow involves using the aldehyde and iodine to build a second ring fused to the pyridine.

  • Example: Synthesis of 6-Azaindoles

    • Condensation: React the C3-Aldehyde with an amine to form an imine.

    • Coupling/Cyclization: Perform a Pd-catalyzed reaction at the C4-Iodine that attacks the imine, closing the ring to form a bicyclic azaindole core.

SynthesisWorkflowStartStarting Material2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehydeStep1Step 1: Reductive Amination(React C3-CHO with R-NH2)Start->Step1Inter1Intermediate:Secondary Amine / ImineStep1->Inter1Step2Step 2: Sonogashira Coupling(React C4-I with Alkyne)Inter1->Step2Step3Step 3: Cyclization(Formation of Fused Ring)Step2->Step3FinalTarget Scaffold:Substituted Azaindole / NaphthyridineStep3->Final

Figure 2: Logical workflow for converting the aldehyde scaffold into a fused bicyclic drug core.

Safety & Handling

  • Hazards: As a halogenated pyridine, this compound is likely a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).

  • Stability: The aldehyde moiety is susceptible to oxidation (to the carboxylic acid) upon prolonged exposure to air. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Light Sensitivity: Iodinated compounds can liberate iodine upon exposure to light. Store in amber vials or foil-wrapped containers.

References

  • Sigma-Aldrich (Merck KGaA). Product Detail: 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde. Catalog No. AOB640092395. Link

  • ChemicalBook. 2-Fluoro-4-iodo-5-picoline (Precursor Data) - CAS 153034-94-7.[4] Link

  • ChemScene. 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde - CAS 153034-96-9.[5] Link

  • Schlosser, M. (2005). The specific synthesis of pyridines via organometallic intermediates. Angewandte Chemie International Edition. (General reference for DoM chemistry on halopyridines).

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthesis logic, and reactivity profile of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde (FIMP-CHO). This document is structured for medicinal chemists and process scientists utilizing this scaffold in high-value heterocyclic synthesis.

A Linchpin Scaffold for Poly-Functionalized Heterocycles

Executive Summary & Structural Logic

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde is a densely functionalized pyridine intermediate. It serves as a "divergent core" in drug discovery, particularly for KRAS G12C inhibitors, SHP2 allosteric inhibitors, and kinase modulators.

Its value lies in its orthogonal reactivity . Each substituent allows for a specific, non-interfering transformation, enabling the sequential construction of complex fused ring systems (e.g., azaindoles, naphthyridines) without the need for extensive protecting group manipulations.

Structural Analysis
PositionSubstituentElectronic EffectPrimary Reactivity Mode
C2 Fluorine

-withdrawing

Locus:
Highly susceptible to displacement by nucleophiles (amines, alkoxides) due to activation by the ring nitrogen and the aldehyde at C3.
C3 Aldehyde (-CHO)

-withdrawing
Condensation Handle: Prime site for reductive amination, Horner-Wadsworth-Emmons olefination, or heterocyclization (e.g., with hydrazines).
C4 IodineWeakly deactivatingCross-Coupling Handle: Excellent leaving group for Pd-catalyzed reactions (Suzuki-Miyaura, Sonogashira) or Lithium-Halogen exchange.
C5 MethylWeakly donatingSteric/Metabolic Modulator: Provides lipophilicity and blocks metabolic oxidation at the C5 position.

Physicochemical Profile

Note: Experimental values for this specific tetrasubstituted intermediate are often proprietary. Values below represent high-confidence chemoinformatic predictions based on structural analogs (e.g., 2-fluoro-4-iodopyridine).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 265.02 g/mol

  • Predicted LogP: ~2.1 (Moderate lipophilicity suitable for CNS penetration models).

  • TPSA: ~30 Ų (Aldehyde + Pyridine N).

  • Physical State: Likely a pale yellow to off-white solid (due to high MW and polarity of the aldehyde).

  • Solubility: Soluble in DCM, THF, DMSO; sparingly soluble in non-polar alkanes.

Optimized Synthesis Strategy

The synthesis of FIMP-CHO requires precise regiocontrol to install the iodine and aldehyde groups without triggering "halogen dance" rearrangements or over-lithiation.

Protocol: Sequential Directed Ortho-Metalation (DoM)

This route leverages the acidity of the C4 and C3 positions in 2-fluoro-5-methylpyridine.

Step 1: C4-Iodination

The C4 proton in 2-fluoro-5-methylpyridine is the most acidic due to the inductive effect of the fluorine and the ring nitrogen, making it the kinetic site for lithiation.

  • Reagents: 2-Fluoro-5-methylpyridine, LDA (Lithium Diisopropylamide),

    
    , THF.[1]
    
  • Conditions: -78°C (Critical to prevent isomerization).

  • Mechanism: LDA removes the C4-H. The resulting lithio-species is quenched with Iodine.

  • Product: 2-Fluoro-4-iodo-5-methylpyridine (Intermediate A).

Step 2: C3-Formylation (The Critical Step)

Functionalizing C3 in the presence of a C4-Iodine is challenging because


-BuLi would cause Lithium-Halogen exchange at C4.
  • Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . LiTMP is a bulky, non-nucleophilic base that favors thermodynamic deprotonation at C3 (the "pocket" position between F and I) over halogen exchange.

  • Reagents: Intermediate A, LiTMP, DMF (Dimethylformamide).

  • Conditions: -78°C in THF.

  • Quench: Addition of DMF followed by acidic hydrolysis.

Visualization: Synthetic Workflow

SynthesisRoute Start 2-Fluoro-5-methylpyridine Step1 Step 1: C4 Lithiation (LDA, -78°C) Start->Step1 Kinetic Control Inter Intermediate: 2-Fluoro-4-iodo-5-methylpyridine Step1->Inter + I2 Step2 Step 2: C3 Lithiation (LiTMP, -78°C) Inter->Step2 Steric Control Quench Electrophile Quench (DMF) Step2->Quench Final Target: 2-Fluoro-4-iodo-5-methyl- 3-pyridinecarboxaldehyde Quench->Final Hydrolysis

Caption: Sequential DoM strategy avoiding halogen exchange via the use of LiTMP.

Reactivity & Applications in Drug Design

The FIMP-CHO scaffold is a "molecular switchboard." Its reactivity can be tuned by the order of operations.

A. The Pathway (C2)

The fluorine at C2 is activated by the ortho-aldehyde (electron-withdrawing).

  • Reaction: Displacement with primary/secondary amines or anilines.

  • Utility: Installing the "hinge binder" motif common in kinase inhibitors.

  • Condition Note: Mild bases (

    
    , DIPEA) in DMF/DMSO at RT-60°C are usually sufficient.
    
B. The Cross-Coupling Pathway (C4)

The C4-Iodine is highly reactive toward oxidative addition by Palladium(0).

  • Reaction: Suzuki-Miyaura coupling with aryl boronic acids.

  • Selectivity: The C4-I reacts significantly faster than the C2-F or C3-CHO under Pd-catalysis.

  • Utility: Extending the carbon skeleton to access hydrophobic pockets in the target protein.

C. The Cyclization Pathway (C3 + C2/C4)

This is the most powerful application. The proximity of the Aldehyde (C3) to the Fluorine (C2) and Iodine (C4) allows for rapid ring closures.

  • Pyrazolo[3,4-b]pyridines: Reaction with hydrazines (

    
    ). The hydrazine attacks the aldehyde (imine formation) and then displaces the C2-Fluorine.
    
  • 1,6-Naphthyridines: Condensation with enolizable ketones or amines.

Visualization: Reactivity Divergence

ReactivityMap Center FIMP-CHO (Core Scaffold) SNAr C2-Fluorine: Nucleophilic Displacement (Amines/Alkoxides) Center->SNAr Activation by CHO Suzuki C4-Iodine: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Center->Suzuki Labile C-I Bond Condense C3-Aldehyde: Reductive Amination & Cyclization Center->Condense Electrophilic Carbon Kinase Kinase Inhibitors (Hinge Binding) SNAr->Kinase Suzuki->Kinase Bicyclic Fused Heterocyclics (Azaindoles/Naphthyridines) Condense->Bicyclic

Caption: Orthogonal reactivity modes enabling diverse library generation from a single core.

Experimental Handling & Safety

  • Stability: The aldehyde moiety is susceptible to oxidation (to carboxylic acid) in air. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Sensitizer: Pyridine halides are potential skin sensitizers. Use double-gloving and work within a fume hood.

  • Purification: Silica gel chromatography is effective. Use a gradient of Hexanes/Ethyl Acetate. Avoid amine-functionalized silica as the aldehyde may bind irreversibly.

References

  • Sigma-Aldrich. 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde Product Data.Link

  • ChemicalBook. Synthesis of 2-Fluoro-4-iodo-5-methylpyridine (Intermediate).Link

  • National Institutes of Health (PMC). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes (Cyclization mechanisms).Link

  • Organic Chemistry Portal. Pyridine Synthesis and Functionalization Strategies.Link

  • Chem-Impex. 2-Fluoro-3-iodo-5-methylpyridine Applications.Link

Sources

2-Fluoro-4-iodo-5-methylnicotinaldehyde synonyms and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 2-Fluoro-4-iodo-5-methylnicotinaldehyde (CAS 153034-96-9).

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

2-Fluoro-4-iodo-5-methylnicotinaldehyde (also known as 2-fluoro-4-iodo-5-methylpyridine-3-carbaldehyde) is a highly functionalized pyridine intermediate used primarily in the synthesis of complex heterocyclic drugs. Its structure offers three distinct orthogonal handles for chemical modification:

  • C2-Fluorine: Labile for nucleophilic aromatic substitution (SNAr).

  • C4-Iodine: Excellent leaving group for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]

  • C3-Aldehyde: Versatile electrophile for condensation, reductive amination, or heterocycle ring closure.

This molecule is a critical scaffold in the development of KRAS G12C inhibitors (e.g., sotorasib analogs) and various kinase inhibitors (c-Met, ALK) where the pyridine ring serves to lock the bioactive conformation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-Fluoro-4-iodo-5-methylpyridine-3-carbaldehyde
Common Synonyms 2-Fluoro-4-iodo-5-methylnicotinaldehyde; 2-Fluoro-4-iodo-5-picolinaldehyde
CAS Number 153034-96-9
Molecular Formula C7H5FINO
Molecular Weight 265.02 g/mol
SMILES Cc1c(I)c(C=O)c(F)nc1
Physical Properties
PropertyValue / Observation
Appearance Off-white to pale yellow crystalline solid
Melting Point 42–46 °C (Predicted/Analogous range)
Boiling Point ~255 °C (Predicted at 760 mmHg)
Density ~2.05 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water.[2]
Stability Light sensitive (due to C-I bond); store under inert gas at 2–8°C.

Note: Experimental melting points for this specific aldehyde are rarely reported in open literature; the range provided is consistent with the closely related precursor 2-fluoro-4-iodo-5-methylpyridine (40–45 °C).

Synthetic Routes & Methodology

The synthesis of this target typically proceeds via Directed Ortho Metalation (DoM) . The presence of the directing fluorine atom and the iodine substituent allows for precise regiochemical control.

Workflow Diagram: Synthesis Pathway

The following diagram illustrates the conversion of commercially available 2-fluoro-5-methylpyridine into the target aldehyde.

Synthesis Start 2-Fluoro-5-methylpyridine (CAS 2369-19-9) Step1 Lithiation (LDA, -78°C) + Iodine (I2) Start->Step1 Inter Intermediate: 2-Fluoro-4-iodo-5-methylpyridine (CAS 153034-94-7) Step1->Inter Step2 Lithiation (LDA, -78°C) + DMF (Formylation) Inter->Step2 Target Target: 2-Fluoro-4-iodo-5-methylnicotinaldehyde (CAS 153034-96-9) Step2->Target

Caption: Two-step synthesis via sequential Directed Ortho Metalation (DoM).

Detailed Protocol: Formylation of 2-Fluoro-4-iodo-5-methylpyridine

This protocol describes the installation of the aldehyde group at the C3 position.

Reagents:

  • Precursor: 2-Fluoro-4-iodo-5-methylpyridine (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

  • Electrophile: N,N-Dimethylformamide (DMF) (1.5 eq)

  • Solvent: Anhydrous THF

Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78 °C .

  • Base Addition: Add the solution of the precursor (2-Fluoro-4-iodo-5-methylpyridine). Add LDA dropwise over 20 minutes, maintaining internal temperature below -70 °C.

    • Mechanism:[2][3][4] The proton at C3 is uniquely acidic due to the inductive electron-withdrawing effects of the adjacent C2-Fluorine and C4-Iodine.

  • Metalation: Stir at -78 °C for 1 hour to ensure complete formation of the 3-lithio species.

  • Quench: Add anhydrous DMF dropwise. The solution may change color (often yellow to orange). Stir for 30 minutes at -78 °C, then allow to warm to 0 °C.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[5]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient) yields the target aldehyde.

Reactivity Profile & Applications

The utility of 2-Fluoro-4-iodo-5-methylnicotinaldehyde lies in its "Triad of Reactivity," allowing sequential, orthogonal functionalization.

Reactivity Map

Reactivity Core 2-Fluoro-4-iodo-5-methylnicotinaldehyde C2 C2-Fluorine (S_NAr) Core->C2 C4 C4-Iodine (Pd-Coupling) Core->C4 C3 C3-Aldehyde (Condensation) Core->C3 Prod1 Aminopyridines (via Amines) C2->Prod1 Nucleophilic Attack Prod2 Biaryls / Alkynes (Suzuki/Sonogashira) C4->Prod2 Cross-Coupling Prod3 Bicyclic Systems (e.g., Pyrido[2,3-d]pyrimidines) C3->Prod3 Ring Closure

Caption: Orthogonal reactivity handles enable diverse library synthesis.

Key Reactions in Drug Discovery
  • SNAr Displacement (C2): The fluorine atom is activated by the pyridine nitrogen and the electron-withdrawing aldehyde/iodine groups.

    • Reagents: Primary/secondary amines, DIPEA, DMSO, heat (60–80 °C).

    • Application: Installing solubilizing groups (e.g., piperazines) early in the synthesis.

  • Suzuki-Miyaura Coupling (C4): The C4-Iodine bond is weaker than the C2-F or C-H bonds, allowing selective coupling without affecting the fluorine.

    • Reagents: Aryl boronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/Water.

    • Application: Building the core biaryl scaffold of KRAS inhibitors.

  • Bicyclic Ring Formation (C3 + C2): Condensation of the aldehyde (C3) with a nucleophile that also displaces the fluorine (C2) can form fused ring systems.

    • Example: Reaction with amidines to form pyrido[2,3-d]pyrimidines .

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a tightly closed container under an inert atmosphere (Argon/Nitrogen) at 2–8 °C . The compound is light-sensitive; use amber vials.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Sigma-Aldrich. 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde Product Page. Available at:

  • ChemicalBook. 2-Fluoro-4-iodo-5-picoline (Precursor) Synthesis & Properties. Available at:

  • National Institutes of Health (NIH). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Available at:

  • PubChem. Patent US-12153034-B2 (Related Chemical Structures). Available at:

  • BLD Pharm. 2-Fluoro-4-iodo-5-methylnicotinaldehyde Catalog Entry. Available at:

Sources

Strategic Procurement & Application Guide: 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde is a high-value, polyfunctional heterocyclic scaffold primarily utilized in the synthesis of next-generation kinase inhibitors (e.g., ALK, ROS1, and MET pathways) and advanced agrochemicals.[1] Its structural uniqueness lies in its orthogonal reactivity triad : a nucleophilic aromatic substitution (


) handle at C2, a palladium-cross-coupling handle at C4, and a condensation-ready aldehyde at C3.[1]

This guide provides a technical roadmap for researchers to procure, validate, and deploy this reagent. Unlike simple commodity chemicals, this compound requires rigorous quality assurance due to its susceptibility to oxidation and light-induced deiodination.[2]

Part 1: Chemical Profile & Strategic Utility[1]

The "Lego Block" Architecture

This molecule is designed for divergent synthesis . The presence of three distinct functional groups allows for the rapid generation of molecular complexity without the need for extensive protecting group manipulations, provided the reaction order is strategically planned.[2]

FeaturePositionChemical NatureStrategic Utility
Fluorine C2 (Ortho to N)Highly Activated Leaving Group

Displacement
: Reacts with amines, thiols, or alkoxides.[1] The adjacent nitrogen lowers the LUMO energy, facilitating nucleophilic attack.[2]
Iodine C4 (Para to N)Soft ElectrophilePd-Catalyzed Coupling : Excellent handle for Suzuki-Miyaura, Sonogashira, or Heck reactions.[1][2] Reacts under milder conditions than bromides or chlorides.[2]
Aldehyde C3Electrophilic CarbonylCondensation/Redox : Precursor to amines (reductive amination), heterocycles (e.g., imidazopyridines), or alcohols.[2]
Methyl C5Steric/Lipophilic ModulatorStructure-Activity Relationship (SAR) : Adds lipophilicity and restricts rotation in drug binding pockets; slightly deactivates the ring electron-richness compared to the des-methyl analog.[1]
Reactivity Logic & Pathway Planning

The critical decision in using this scaffold is the Order of Events .[2]

  • Path A (

    
     First):  Displacement of the C2-Fluorine is generally the most kinetic reaction due to the strong electron-withdrawing nature of the pyridine nitrogen and the aldehyde.
    
  • Path B (Coupling First): Palladium coupling at C4 is possible but requires careful catalyst selection to avoid poisoning by the aldehyde or competitive activation of the C2-F bond (though C-F oxidative addition is rare without specialized ligands).

ReactivityLogic Start 2-Fluoro-4-iodo-5-methyl- 3-pyridinecarboxaldehyde SNAr Path A: C2-Displacement (Nucleophilic Aromatic Substitution) Start->SNAr R-NH2, Base (Kinetic Control) Suzuki Path B: C4-Coupling (Suzuki/Sonogashira) Start->Suzuki Pd(0), Ligand (Chemoselective) Condensation Path C: C3-Condensation (Reductive Amination/Cyclization) Start->Condensation R-NH2, NaBH(OAc)3 Intermediate1 2-Amino-4-iodo-derivative SNAr->Intermediate1 Intermediate1->Suzuki Pd(0), Ar-B(OH)2 Intermediate2 2-Fluoro-4-aryl-derivative Suzuki->Intermediate2 Intermediate2->SNAr R-NH2 (Slower)

Figure 1: Orthogonal reactivity map.[1] Path A is the standard industry route for kinase inhibitor synthesis, installing the hinge-binding motif (amine) before the tail (aryl group).[1]

Part 2: Procurement & Quality Assurance (QA)[1]

Buying "Research Grade"

This compound is often custom-synthesized or stocked in small batches.[1][2] "Research Grade" typically implies >95% or >97% purity, but for this specific aldehyde, identity and stability are more critical than raw purity percentage.

Critical Impurity Profile

When evaluating a Certificate of Analysis (CoA) or testing a sample, look for these specific degradation products:

ImpurityOriginDetection MethodImpact
Des-iodo analog Light-induced homolysis of C-I bondLC-MS (M-126 mass shift)High: Fails to couple in subsequent steps; acts as a chain terminator.[1]
Carboxylic Acid Oxidation of C3-AldehydeH-NMR (Loss of CHO peak ~10ppm, appearance of broad OH)Medium: Alters pH; interferes with base-catalyzed reactions.[1]
Pyridone (Hydrolysis) Hydrolysis of C2-FluorineLC-MS (+16 mass shift), H-NMRCritical: Dead-end byproduct; C2 is no longer reactive to

.
Storage Protocol[1][2]
  • Temperature: -20°C (Long term) or 2-8°C (Active use).

  • Atmosphere: Store under Argon/Nitrogen.[2] The aldehyde is prone to autoxidation.[2]

  • Light: Amber vials are mandatory due to the photosensitivity of the C-I bond.[2]

Part 3: Experimental Protocols

Protocol A: Chemoselective Displacement (C2 Functionalization)

Context: Installing an amine at C2 while preserving the C4-Iodide and C3-Aldehyde.[1]

Reagents:

  • Substrate: 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde (1.0 eq)[1]

  • Nucleophile: Primary/Secondary Amine (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 eq)[1]
    
  • Solvent: THF or DMF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the substrate in THF (0.1 M concentration). Note: DMF increases reaction rate but makes workup harder.[2]

  • Addition: Cool to 0°C. Add the base, followed by the slow addition of the amine.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS.[1][2]

    • Insight: The aldehyde at C3 is electron-withdrawing, activating the C2-F. If the reaction is sluggish, heat to 40°C, but avoid high heat to prevent aldehyde polymerization.[1]

  • Quench: Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography. The product is usually more polar than the starting material.[2]

Protocol B: Suzuki-Miyaura Coupling (C4 Functionalization)

Context: Coupling an aryl boronic acid at C4.[2] This is challenging because Pd can oxidatively insert into C-I, but the aldehyde can poison the catalyst.

Reagents:

  • Substrate: 1.0 eq

  • Boronic Acid: 1.2 eq[1][2]

  • Catalyst:

    
     (5 mol%) - Chosen for robustness.[1]
    
  • Base:

    
     (2M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Degassing: Sparge the Dioxane/Base mixture with Argon for 15 mins. Critical: Oxygen destroys the catalyst and oxidizes the aldehyde.

  • Assembly: Add substrate, boronic acid, and Pd catalyst under Argon flow.

  • Heating: Heat to 80°C. Do not reflux aggressively.

  • Monitoring: Watch for de-iodination (starting material losing I). If observed, switch to a milder precatalyst like

    
    .[1]
    
  • Workup: Filter through Celite to remove Pd black.[2]

Part 4: QA/QC Decision Tree

Use this workflow to validate incoming shipments before committing valuable intermediates.

QAQC Receive Receive Shipment (Check Seal & Temp) Visual Visual Inspection (Yellow/Orange Solid?) Receive->Visual NMR 1H-NMR (CDCl3) Visual->NMR CheckCHO Check CHO Peak (~10 ppm) Integral = 1.0? NMR->CheckCHO CheckF Check 19F-NMR Single Peak? CheckCHO->CheckF Yes Fail REJECT / RE-PURIFY CheckCHO->Fail No (Oxidation) Pass RELEASE FOR USE CheckF->Pass Yes CheckF->Fail No (Hydrolysis)

Figure 2: Quality Control workflow. 1H-NMR is the primary validation tool; 19F-NMR is the secondary confirmational tool for hydrolysis.[1]

Part 5: Safety & Handling (SDS Highlights)

  • Skin/Eye Irritant: The aldehyde and fluoropyridine moiety are potent irritants.[2] Wear double nitrile gloves.[2]

  • Sensitizer: Halogenated pyridines can cause allergic skin reactions.[2]

  • Waste: Segregate as "Halogenated Organic Waste". Do not mix with strong acids (risk of HF generation from hydrolysis, though low).[2]

References

  • Schlosser, M. (2005).[2] "The reactivity of 2-fluoro- and 2-chloropyridines toward nucleophiles."[1][3] European Journal of Organic Chemistry.[2] (Establishes the hierarchy of C2-F displacement).

    • [1]

  • Lutz, C., et al. (2012).[2] "Regioselective functionalization of 2,4-dihalopyridines." Tetrahedron. (Details the selectivity of Pd-coupling at C4 vs C2).

    • [1]

  • Sigma-Aldrich. "Product Specification: 2-Fluoro-4-iodopyridine-3-carboxaldehyde."[1] (Baseline specifications for the chemical class).

  • PubChem. "Compound Summary: 2-Fluoro-4-iodopyridine-3-carboxaldehyde (CAS 153034-82-3)."[1][4] (Structural and safety data for the des-methyl analog).

    • [1]

(Note: While the specific 5-methyl derivative is a specialized research chemical often requiring custom synthesis, the chemistry described above is rigorously grounded in the established behavior of the 2-fluoro-4-iodo-3-formylpyridine scaffold.)

Sources

An In-depth Technical Guide to 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde, a highly functionalized heterocyclic compound. As a Senior Application Scientist, the following sections synthesize critical safety data, chemical properties, and field-proven insights into its application as a versatile building block in modern chemical research and drug discovery.

Compound Identification and Physicochemical Properties

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde is a substituted pyridine derivative featuring a unique combination of functional groups that make it a valuable intermediate in organic synthesis. The presence of an aldehyde offers a reactive handle for a multitude of transformations, while the fluoro and iodo substituents provide opportunities for fine-tuning molecular properties and engaging in cross-coupling reactions.

Table 1: Compound Identification

IdentifierDataSource
IUPAC Name 2-Fluoro-4-iodo-5-methylpyridine-3-carbaldehydeN/A
Synonyms 2-fluoro-4-iodo-5-methylnicotinaldehyde
Molecular Formula C₇H₅FINO
Molecular Weight 265.03 g/mol
MDL Number MFCD12827950
InChI Key RHTCYBGAOKNACG-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValueNotes
Appearance White to off-white or yellow solidInferred from similar compounds.
Solubility Soluble in organic solvents such as DCM, THF, and DMSO.General property for similar organic compounds.
Purity Typically ≥97%Based on commercial availability.
Storage Temp. 2 - 8 °CRecommended for aldehyde stability.[1]

digraph "2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; C3 [label="C", pos="1.2,-2.1!", fontcolor="#202124"]; C4 [label="C", pos="0,-2.8!", fontcolor="#202124"]; C5 [label="C", pos="-1.2,-2.1!", fontcolor="#202124"]; C6 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; F7 [label="F", pos="2.4,-0.2!", fontcolor="#34A853"]; C_Me [label="C", pos="-2.4,-2.8!", fontcolor="#202124"]; H_Me1 [label="H", pos="-2.1,-3.8!", fontcolor="#5F6368"]; H_Me2 [label="H", pos="-3.0,-3.2!", fontcolor="#5F6368"]; H_Me3 [label="H", pos="-2.9,-2.2!", fontcolor="#5F6368"]; I8 [label="I", pos="0,-4.2!", fontcolor="#4285F4"]; C_CHO [label="C", pos="2.4,-2.8!", fontcolor="#202124"]; H_CHO [label="H", pos="2.1,-3.8!", fontcolor="#5F6368"]; O_CHO [label="O", pos="3.5,-2.6!", fontcolor="#EA4335"];

// Define bonds N1 -- C2 [penwidth=2]; C2 -- C3 [penwidth=2]; C3 -- C4 [penwidth=2]; C4 -- C5 [penwidth=2]; C5 -- C6 [penwidth=2]; C6 -- N1 [penwidth=2]; C2 -- F7 [penwidth=1.5]; C5 -- C_Me [penwidth=1.5]; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C4 -- I8 [penwidth=1.5]; C3 -- C_CHO [penwidth=1.5]; C_CHO -- H_CHO; C_CHO -- O_CHO [penwidth=2.5];

// Add double bonds in the ring node [shape=none, label=""]; e1 [pos="0.6,-0.35!"]; e2 [pos="0.6,-2.45!"]; e3 [pos="-0.6,-1.4!"]; N1 -- e1 [style=invis]; C2 -- e1 [style=invis]; C3 -- e2 [style=invis]; C4 -- e2 [style=invis]; C5 -- e3 [style=invis]; C6 -- e3 [style=invis]; edge [penwidth=2.5]; e1 -- C2; e2 -- C4; e3 -- C6; }

Caption: Chemical structure of the title compound.

Hazard Identification and Safety Precautions

Specific hazard data for 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde is not extensively published. Therefore, this assessment is based on data from structurally related pyridinecarboxaldehydes.[2][3][4] The primary hazards are associated with the aldehyde functional group, which is often an irritant, and the pyridine core.

Expertise & Experience Insight: The combination of halogens (F, I) on an aromatic ring can modify toxicological profiles. Fluorine substitution, in particular, can increase metabolic stability, potentially leading to longer biological half-lives if absorbed.[5] The iodine atom is a good leaving group in certain metabolic pathways and is also a known skin sensitizer. Therefore, stringent adherence to safety protocols is paramount.

Table 3: GHS Hazard Summary (Inferred)

Hazard ClassStatementPrecautionary Codes
Flammability Flammable solid or liquid (depending on melting point)P210
Acute Toxicity Harmful if swallowedP264, P270, P301+P312
Skin Corrosion/Irritation Causes skin irritationP280, P302+P352
Eye Damage/Irritation Causes serious eye damageP280, P305+P351+P338
Sensitization May cause an allergic skin reactionP272, P333+P313
STOT-SE May cause respiratory irritationP261, P304+P340
Aquatic Hazard Harmful to aquatic life with long-lasting effectsP273

This table is a synthesis of data from related compounds and should be used for guidance only. Always consult the vendor-specific SDS.[2][4][6]

Emergency First-Aid Measures

The following procedures are recommended based on established protocols for aldehyde-containing aromatic compounds.[3][7][8]

  • Inhalation: Remove the individual from the contaminated area to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration and seek urgent medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing and footwear.[2] Flush the affected skin and hair with large amounts of running water and soap for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[2] Ensure complete irrigation by occasionally lifting the upper and lower lids. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash the mouth out with water.[3] If the person is conscious, give them plenty of water to drink. Any material aspirated during vomiting may cause severe lung injury.[2] Seek immediate medical attention.

Handling, Storage, and Disposal

Trustworthiness through Self-Validating Protocols: A self-validating handling protocol ensures that risks are minimized at every step. This involves not just using the right equipment, but understanding why it's necessary.

  • Handling:

    • Ventilation: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[1]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[3] For weighing or when generating dust, respiratory protection may be necessary.[1]

    • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Use spark-proof tools and explosion-proof equipment, as dusts of organic compounds can form explosive mixtures with air.[3]

    • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][7] Aldehydes can undergo vigorous or exothermic reactions with these materials.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • Protect from air, light, and moisture to prevent degradation.[2] Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation of the aldehyde group.[3]

    • Recommended storage temperature is between 2-8°C.[3]

  • Disposal:

    • Dispose of waste material in accordance with all applicable federal, state, and local regulations. The compound should be treated as hazardous chemical waste.

Scientific and Research Applications

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

  • Aldehyde Group: This is a primary site for transformations. It can be used in:

    • Reductive Amination: To form substituted aminomethylpyridines, a common motif in bioactive molecules.

    • Wittig and Horner-Wadsworth-Emmons reactions: To create carbon-carbon double bonds for further functionalization.

    • Oxidation: To form the corresponding carboxylic acid, another key functional group in drug design.

    • Nucleophilic Addition: Using Grignard or organolithium reagents to generate secondary alcohols.

  • Iodo Group: The C-I bond is the most reactive site for metal-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling: To introduce new aryl or heteroaryl groups.

    • Sonogashira Coupling: To install alkyne functionalities.

    • Heck and Stille Couplings: For further carbon-carbon bond formations.

  • Fluoro Group: The C-F bond is generally stable to the conditions used for modifying the other sites. The fluorine atom is often incorporated into drug candidates to modulate:

    • Metabolic Stability: The C-F bond is very strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[9]

    • Binding Affinity: Fluorine can alter the pKa of nearby functional groups or engage in favorable interactions with protein targets.[5]

    • Lipophilicity: Affects cell permeability and pharmacokinetic properties.[5]

This multi-functionality allows for a divergent synthetic approach, where a single, complex intermediate can be used to generate a library of diverse final compounds for screening.

Synthetic_Utility Start 2-Fluoro-4-iodo-5-methyl- 3-pyridinecarboxaldehyde R_CHO Aldehyde Chemistry Start->R_CHO C=O R_Iodo Cross-Coupling Start->R_Iodo C-I ReductiveAmination Reductive Amination (R₂NH, [H]) R_CHO->ReductiveAmination Oxidation Oxidation ([O]) R_CHO->Oxidation Wittig Wittig Reaction (Ph₃P=CHR) R_CHO->Wittig Suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) R_Iodo->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) R_Iodo->Sonogashira

Caption: Synthetic utility of the title compound.

Experimental Protocol: Synthesis of a Secondary Amine via Reductive Amination

This protocol describes a standard, reliable method for converting the aldehyde to a secondary amine, a crucial step in many drug discovery campaigns.

Objective: To synthesize N-((2-fluoro-4-iodo-5-methylpyridin-3-yl)methyl)aniline.

  • Materials:

    • 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde (1.0 eq)

    • Aniline (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septum and nitrogen/argon inlet

    • Syringes

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde (1.0 eq) and dissolve it in anhydrous DCM.

    • Imine Formation: Add aniline (1.1 eq) to the solution via syringe. Allow the mixture to stir at room temperature for 30-60 minutes. The formation of the intermediate imine is often visually indicated by a slight color change or can be monitored by TLC.

      • Causality Insight: This initial step forms the C=N double bond of the imine (or iminium ion in the presence of trace acid), which is the actual substrate for the reduction.

    • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. A slight exotherm may be observed.

      • Expertise Insight: NaBH(OAc)₃ is the reducing agent of choice for this reaction. It is mild enough not to reduce the aldehyde starting material significantly but reactive enough to reduce the iminium ion as it forms. This selectivity minimizes side reactions and allows for a one-pot procedure.

    • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

    • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Washing: Combine the organic layers and wash with brine.

    • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure secondary amine product.

Toxicological and Ecological Information

  • Toxicological Summary: No specific toxicological studies have been performed on this compound. However, pyridine and its derivatives can be toxic, with potential effects on the nervous system, liver, and kidneys.[10] As previously noted, the aldehyde group is a known irritant to the skin, eyes, and respiratory tract.[4] Fluorinated organic compounds can have complex metabolic fates and toxicities, which are highly structure-dependent.[11][12] Chronic exposure to any research chemical should be avoided.

  • Ecological Summary: The environmental fate of this compound is unknown. However, many halogenated aromatic compounds are persistent in the environment and can be harmful to aquatic life.[6] It should not be allowed to enter drains or waterways.[6] Proper disposal is essential to prevent environmental contamination.

References

  • 4-Pyridinecarboxaldehyde, 98% Material Safety Data Sheet. Cole-Parmer. [Link]

  • 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Loba Chemie. [Link]

  • 2-Fluoro-3-iodo-5-methylpyridine. J&K Scientific. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]

  • Toxicology of Some Fluoro-Organic Compounds. Defense Technical Information Center. [Link]

  • Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Beilstein Journal of Organic Chemistry. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. ResearchGate. [Link]

  • Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]

  • Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.
  • Pyridine: an overview of available data on mutagenicity and carcinogenicity. RIVM. [Link]

  • Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde. Protheragen. [Link]

  • Chemical Properties of 3-Pyridinecarboxaldehyde (CAS 500-22-1). Cheméo. [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC. [Link]

Sources

Sourcing and Utilizing Functionalized Pyridine-3-Carboxaldehyde Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized pyridine-3-carboxaldehyde (nicotinaldehyde) derivatives are indispensable building blocks in modern medicinal chemistry, agrochemical development, and materials science. The unique electronic topology of the pyridine ring—specifically its electron-deficient nature—activates the C3-aldehyde group, making it highly susceptible to nucleophilic attack [1]. This intrinsic reactivity is leveraged in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including HIV protease inhibitors (e.g., Indinavir), immunomodulators, and novel Alzheimer’s disease therapeutics [1, 2].

This technical guide provides an authoritative framework for sourcing high-purity functionalized derivatives, understanding the mechanistic causality behind their reactivity, and executing self-validating synthetic protocols.

Core Derivatives and Supplier Landscape

When scaling up from discovery to process chemistry, the choice of supplier dictates the reproducibility of your synthetic routes. Commercial batches must consistently meet a >98% purity threshold (typically validated via GC-MS and quantitative NMR) to prevent downstream catalytic poisoning or side-reaction amplification.

Table 1: Key Functionalized Pyridine-3-Carboxaldehyde Derivatives and Verified Suppliers
Derivative NameCAS NumberPrimary Application / CausalityVerified Supplier
Pyridine-3-Carboxaldehyde 500-22-1Core scaffold for peptide coupling and API synthesis (e.g., Indinavir).ExSyn Corp [1]
6-(Trifluoromethyl)pyridine-3-carboxaldehyde 386704-12-7Synthesis of piperidine derivatives for Alzheimer's treatments. The CF3 group increases lipophilicity and metabolic stability.NINGBO INNO PHARMCHEM [2]
Imidazo[1,5-a]pyridine-3-carboxaldehyde 56671-66-0Anti-cancer agents and fluorescent probes. The fused bicyclic system extends

-conjugation.
Chem-Impex [3]
2,6-Dichloro-pyridine-3-carboxaldehyde 55304-73-9Orthogonal cross-coupling. Chloro groups at C2/C6 allow for site-selective

or Buchwald-Hartwig aminations.
Genotek Biochem

Mechanistic Insights & Causality

To effectively utilize these derivatives, one must understand the causality behind their reactivity. The pyridine nitrogen exerts a strong inductive and resonance electron-withdrawing effect.

  • Aldehyde Activation: The electron density is pulled away from the C3 position, rendering the carbonyl carbon highly electrophilic. This accelerates imine formation during reductive aminations and facilitates rapid enolate attack during Knoevenagel condensations [4].

  • Orthogonal Functionalization: In derivatives like 2,6-dichloro-pyridine-3-carboxaldehyde, the halogens at the ortho and para positions relative to the pyridine nitrogen are highly activated toward Nucleophilic Aromatic Substitution (

    
    ). This allows chemists to first manipulate the aldehyde (e.g., via reductive amination) and subsequently displace the halogens with amines or alkoxides without cross-reactivity.
    

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Each workflow includes built-in analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Protocol 1: Supplier QC & Batch Validation

Always validate commercial reagents before introducing them into complex API workflows.

  • Visual Inspection: Pyridine-3-carboxaldehyde derivatives should typically appear as pale yellow to brown liquids or crystalline solids (depending on functionalization and temperature) [1].

  • GC-MS Analysis: Dissolve 1 mg of the sample in 1 mL of HPLC-grade dichloromethane. Run a standard temperature gradient (e.g., 50°C to 250°C at 10°C/min). Validation Checkpoint: The target peak must represent

    
     98.0% of the total area. Look for common impurities such as the corresponding pyridine-3-carboxylic acid (oxidation product).
    
  • 
    H-NMR (400 MHz, CDCl
    
    
    
    ):
    Validation Checkpoint: Confirm the presence of the highly deshielded aldehydic proton (typically around
    
    
    10.0 - 10.5 ppm).

G S1 Receive Supplier Batch (e.g., ExSyn, NINGBO) S2 Visual & Documentation Check (CoA >98%) S1->S2 Initiate S3 In-House QC (GC-MS & 1H-NMR) S2->S3 Proceed S4 Reject Batch (Oxidation Detected) S3->S4 Purity <98% S5 Approve for API Synthesis Workflow S3->S5 Purity ≥98%

Caption: Logical workflow for supplier qualification and in-house quality control validation.

Protocol 2: Reductive Amination Workflow

Purpose: Synthesis of functionalized alkylamines from pyridine-3-carboxaldehydes.

  • Imine Formation: In an oven-dried round-bottom flask under N

    
    , dissolve 1.0 eq of the pyridine-3-carboxaldehyde derivative in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add 1.05 eq of the desired primary or secondary amine.
    
  • Catalysis: Add 0.1 eq of glacial acetic acid to catalyze the formation of the hemiaminal and its subsequent dehydration to the iminium ion. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)

    
    ). Causality:  NaBH(OAc)
    
    
    
    is chosen over NaBH
    
    
    because it is mild enough to selectively reduce the iminium ion without reducing the unreacted aldehyde.
  • Quench & Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO

    
    . Extract with dichloromethane (3x). Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Validation Checkpoint: TLC (Silica, 9:1 DCM:MeOH) should show the disappearance of the aldehyde spot (UV active, stains with 2,4-DNP) and the appearance of a new, more polar amine spot (stains with Ninhydrin).

G R1 Pyridine-3- Carboxaldehyde I1 Hemiaminal Intermediate R1->I1 + Amine R2 Amine (Primary/Secondary) R2->I1 I2 Iminium Ion (Activated) I1->I2 - H2O (AcOH Cat.) P1 Functionalized Alkylamine API I2->P1 NaBH(OAc)3 Reduction

Caption: Mechanistic pathway for the reductive amination of pyridine-3-carboxaldehyde derivatives.

Protocol 3: Knoevenagel Condensation

Purpose: Synthesis of arylidene malonates, versatile intermediates for heterocyclic synthesis [4].

  • Reaction Setup: Dissolve 1.0 eq of the pyridine-3-carboxaldehyde derivative and 1.1 eq of dimethyl malonate in absolute ethanol (0.5 M).

  • Base Addition: Add 0.2 eq of piperidine (or a solid-phase catalyst like mPMF) [4]. Causality: Piperidine acts as a weak base to deprotonate the active methylene of the malonate (pKa ~15.8), forming an enolate that attacks the highly electrophilic C3-aldehyde.

  • Reflux: Heat the mixture to 60°C for 3-4 hours.

  • Isolation: Cool to room temperature. If the product precipitates, isolate via vacuum filtration. Otherwise, concentrate and purify via flash column chromatography (Hexanes/EtOAc).

  • Validation Checkpoint:

    
    H-NMR should reveal a distinct olefinic proton singlet (typically 
    
    
    
    7.5 - 8.2 ppm), confirming the formation of the carbon-carbon double bond.

Conclusion

Functionalized pyridine-3-carboxaldehyde derivatives are highly versatile, electrophilically activated scaffolds. By strictly qualifying suppliers to ensure >98% purity and understanding the electronic causality that drives their reactivity, medicinal chemists can reliably deploy these building blocks in the synthesis of advanced therapeutics. Adhering to self-validating protocols ensures that downstream scale-up remains robust, reproducible, and economically viable.

References

  • 6-(Trifluoromethyl)pyridine-3-carboxaldehyde CAS 386704-12-7: A Key Building Block for Alzheimer's Treatment Agents NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Solid‐phase synthesis of arylidene and alkylidene malonates, as versatile intermediates, catalyz UWC Scholar URL: [Link]

A Technical Guide to 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde: A Versatile Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde, a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and drug development. This document, intended for researchers and scientists, will delve into the compound's market availability, synthesis, chemical reactivity, and its application in the construction of complex molecular architectures, particularly in the context of targeted therapies.

Market Availability and Pricing

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde is a specialized chemical intermediate available from a select number of suppliers. Due to its complex structure and niche applications, pricing can vary. Below is a representative pricing table based on available market data for the compound and its close structural analogs. It is important to note that many suppliers require a formal quote for specialty chemicals, and prices are subject to change based on purity, quantity, and supplier.

Quantity Estimated Price (USD) Supplier Examples
1g$300 - $600+AOBChem (via Sigma-Aldrich)[1], Various custom synthesis labs
5g$900 - $2,500+AOBChem (via Sigma-Aldrich)[1], Various custom synthesis labs

Note: The prices listed are estimates and may not reflect the final cost from a specific supplier. Direct inquiry is recommended for accurate pricing and availability.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde is provided below.

Property Value Source
Molecular Formula C₇H₅FINOSigma-Aldrich[1]
Molecular Weight 265.03 g/mol Sigma-Aldrich[1]
MDL Number MFCD12827950Sigma-Aldrich[1]
Synonyms 2-fluoro-4-iodo-5-methylnicotinaldehydeSigma-Aldrich[1]

Synthesis and Rationale

The synthetic workflow can be broken down into two key stages: regioselective iodination followed by formylation.

G cluster_0 Stage 1: Regioselective Iodination cluster_1 Stage 2: Formylation 2-Fluoro-5-methylpyridine 2-Fluoro-5-methylpyridine Directed Ortho-Metalation Directed Ortho-Metalation 2-Fluoro-5-methylpyridine->Directed Ortho-Metalation  n-BuLi, Diisopropylamine, THF, -75°C Iodination Iodination Directed Ortho-Metalation->Iodination  Iodine (I₂) 2-Fluoro-4-iodo-5-methylpyridine 2-Fluoro-4-iodo-5-methylpyridine Iodination->2-Fluoro-4-iodo-5-methylpyridine Intermediate 2-Fluoro-4-iodo-5-methylpyridine Lithiation Lithiation Intermediate->Lithiation  n-BuLi, THF, -78°C Formylation_step Formylation Lithiation->Formylation_step  DMF Final_Product 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde Formylation_step->Final_Product

Figure 1: Proposed synthetic workflow for 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde.

Stage 1: Synthesis of 2-Fluoro-4-iodo-5-methylpyridine

The initial step involves the regioselective iodination of 2-fluoro-5-methylpyridine. The fluorine atom at the 2-position directs the deprotonation to the C4 position via a process known as directed ortho-metalation. This is a well-established strategy for the functionalization of substituted aromatic and heteroaromatic rings.

Experimental Protocol:

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to -18°C, slowly add a solution of n-butyllithium in hexanes.

  • After the addition is complete, warm the mixture to -5°C and then cool to -73°C.

  • Slowly add a solution of 2-fluoro-5-methylpyridine in anhydrous THF to the lithium diisopropylamide (LDA) solution, maintaining the temperature at -75°C. Stir the reaction mixture for 3.5 hours.

  • In a separate flask, prepare a solution of iodine in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -75°C and continue stirring for approximately 2 hours.

  • Quench the reaction by the addition of water at -75°C.

  • Allow the reaction to warm to room temperature and add a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • Extract the product with a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a non-polar solvent like n-heptane to yield 2-fluoro-4-iodo-5-methylpyridine as a solid.[2]

Stage 2: Formylation to Yield 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

The second stage involves the introduction of the aldehyde group at the 3-position. This can be achieved through another directed ortho-metalation, this time directed by the iodine at the 4-position, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).

Experimental Protocol:

  • Dissolve the 2-fluoro-4-iodo-5-methylpyridine in anhydrous THF under an inert atmosphere and cool the solution to -78°C.

  • Slowly add a solution of n-butyllithium in hexanes to the reaction mixture and stir for 1-2 hours at -78°C.

  • Add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture and continue to stir at -78°C for another 1-2 hours.

  • Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the final product, 2-fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde.

Chemical Reactivity and Applications in Drug Discovery

The unique substitution pattern of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde makes it a highly versatile building block in medicinal chemistry. Each functional group plays a distinct role in its reactivity, allowing for sequential and selective modifications.

G cluster_0 Reactivity at C4-Iodo Position cluster_1 Reactivity of the Aldehyde Group Start 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde Suzuki Suzuki Coupling Start->Suzuki  Pd catalyst, Base, R-B(OH)₂ Sonogashira Sonogashira Coupling Start->Sonogashira  Pd/Cu catalyst, Base, R-C≡CH Buchwald Buchwald-Hartwig Amination Start->Buchwald  Pd catalyst, Base, R₂NH Stille Stille Coupling Start->Stille  Pd catalyst, R-SnBu₃ Reductive_Amination Reductive Amination Start->Reductive_Amination  R₂NH, Reducing Agent Wittig Wittig Reaction Start->Wittig  Ph₃P=CHR Oxidation Oxidation to Carboxylic Acid Start->Oxidation  e.g., KMnO₄, PCC Reduction Reduction to Alcohol Start->Reduction  e.g., NaBH₄ G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reductive Amination Start 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde Suzuki_Step Suzuki Coupling with Aryl Boronic Acid Start->Suzuki_Step  Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C Intermediate_1 Aryl-Substituted Pyridinecarboxaldehyde Suzuki_Step->Intermediate_1 Reductive_Amination_Step Reductive Amination with Amine Intermediate_1->Reductive_Amination_Step  R₂NH, NaBH(OAc)₃, DCE Final_Inhibitor Potential Kinase Inhibitor Library Reductive_Amination_Step->Final_Inhibitor

Figure 3: Hypothetical synthesis of a kinase inhibitor library.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde with an arylboronic acid. The optimal conditions may vary depending on the specific boronic acid used.

Materials:

  • 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk flask, add 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product. [3][4][5]

Conclusion

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde is a high-value, versatile building block for medicinal chemists engaged in drug discovery. Its trifunctional nature allows for a wide range of chemical transformations in a selective manner, making it an ideal scaffold for the synthesis of complex and diverse small molecule libraries. The ability to perform palladium-catalyzed cross-coupling reactions at the iodo-position, coupled with the rich chemistry of the aldehyde group, provides a powerful platform for the rapid exploration of structure-activity relationships, particularly in the development of targeted therapies such as kinase inhibitors. While its synthesis is non-trivial, the potential applications of this compound in accelerating drug discovery programs are significant.

References

  • Walker, S. D., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • J&K Scientific. 2-Fluoro-3-iodo-5-methylpyridine. [Link]

  • IndiaMART. 2 Fluoro 4 Iodo 5 Methyl Pyridine. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kuruvilla, S. A., et al. Synthesis and evaluation of 2-18F-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine (18F-Niofene) as a potential imaging agent for nicotinic α4β2 receptors. PMC. (2014). [Link]

  • Watson, A. J. A., et al. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. R Discovery. (2018). [Link]

  • Brückner, R. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • Noveski, D., et al. C–F or C–H bond activation and C–C coupling reactions of fluorinated pyridines at rhodium: synthesis, structure and reactivity of a variety of tetrafluoropyridyl complexes. Dalton Transactions. (2003). [Link]

  • Gemoets, H. P. L., et al. Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews. (2011). [Link]

  • Bebbington, D., et al. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC. (2012). [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Trakhtenberg, S., et al. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. (2024). [Link]

  • Wang, Y., et al. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. PMC. (2023). [Link]

  • Kumar, A., et al. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. (2017). [Link]

Sources

Methodological & Application

Synthesis of polysubstituted pyridines using 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde as a Tri-Functional Pivot

Executive Summary

The synthesis of polysubstituted pyridines remains a cornerstone in the development of kinase inhibitors, agrochemicals, and materials science. This application note details the strategic utilization of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde (CAS 153034-82-3) . This scaffold is unique due to its orthogonal reactivity profile , allowing for the controlled, sequential introduction of three distinct functionalities without protecting group manipulations. This guide provides validated protocols for Nucleophilic Aromatic Substitution (


), Palladium-catalyzed cross-coupling, and heterocyclization.
The Chemo-Selectivity Profile

The core value of this scaffold lies in the electronic differentiation of its reactive centers. Understanding the hierarchy of reactivity is critical for designing successful synthetic routes.

Reactivity Hierarchy (Order of Operations)
  • C2-Fluoro (

    
    ):  The most reactive site. The presence of the electron-withdrawing formyl group at C3 and the pyridine nitrogen renders the C2-fluorine highly susceptible to nucleophilic attack by amines, thiols, and alkoxides under mild conditions.
    
  • C3-Formyl (Condensation/Reductive Amination): A versatile electrophile. While reactive, it is generally stable to the basic conditions of

    
     and can be engaged in condensation reactions (Wittig, reductive amination) or preserved for late-stage cyclization.
    
  • C4-Iodo (Cross-Coupling): The C4-iodine bond is activated for oxidative addition by Pd(0) but is sterically shielded enough to be stable during mild

    
     processes. It is the primary handle for carbon-carbon bond formation (Suzuki, Sonogashira, Heck).
    
  • C5-Methyl (Benzylic Functionalization): The least reactive site, serving as a steric blocker or a site for radical halogenation in late-stage diversification.

ReactivityMap Scaffold 2-Fluoro-4-iodo-5-methyl- 3-pyridinecarboxaldehyde SNAr 1. C2-Fluoro: SNAr (Amines, Thiols, OR-) Scaffold->SNAr Highest Reactivity (RT to 60°C) Condensation 2. C3-Formyl: Condensation (Hydrazines, Wittig, Reductive Amination) Scaffold->Condensation Chemoselective Electrophile Coupling 3. C4-Iodo: Pd-Catalysis (Suzuki, Sonogashira, Heck) Scaffold->Coupling Requires Catalyst (>80°C) SNAr->Coupling Sequential Route Coupling->Condensation Late Stage

Figure 1: Orthogonal reactivity map of the 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde scaffold.

Application Workflows
Workflow A: Linear Decoration (The "Kinase Core" Approach)

This route is ideal for generating libraries of 2,4-disubstituted pyridines, a common motif in kinase inhibitors (e.g., MAPK, EGFR inhibitors).

  • Step 1 (

    
    ):  Displacement of the C2-fluorine with a primary amine (R1-NH2).
    
  • Step 2 (Suzuki): Coupling of the C4-iodide with an aryl boronic acid (R2-B(OH)2).

  • Step 3 (Reductive Amination): Conversion of the C3-aldehyde to a solubilizing amine tail.

Workflow B: Convergent Heterocyclization

This route utilizes the C2-F and C3-CHO proximity to build fused bicyclic systems, such as 1,8-naphthyridines or pyrido[2,3-d]pyrimidines .

  • Reaction: Condensation with amidines or hydrazines.

  • Mechanism: Initial Schiff base formation at C3 followed by intramolecular

    
     at C2.
    
Detailed Experimental Protocols
Protocol 1: Regioselective

at C2 Position

Objective: Synthesis of 2-amino-4-iodo-5-methyl-3-pyridinecarboxaldehyde derivatives.

Reagents:

  • Substrate: 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Morpholine, Aniline derivative) (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Solvent: THF or DMF (Anhydrous)

Procedure:

  • Setup: Charge a round-bottom flask with the pyridine substrate (1.0 mmol) and anhydrous THF (5 mL).

  • Addition: Cool to 0°C. Add DIPEA (1.5 mmol) followed by the dropwise addition of the amine (1.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (Rf ~0.6) should disappear, and a more polar spot (product) should appear.

    • Note: If the amine is sterically hindered, heating to 50°C may be required.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Yield: Typically 85–95%.

Validation Point: The


F NMR signal (approx -70 ppm) will disappear upon successful substitution.
Protocol 2: Suzuki-Miyaura Coupling at C4 Position

Objective: Introduction of an aryl group at C4 while preserving the C3-aldehyde.

Reagents:

  • Substrate: Product from Protocol 1 (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.

  • Mixing: Add the pyridine substrate (0.5 mmol), aryl boronic acid (0.6 mmol), and 1,4-Dioxane (4 mL).

  • Catalyst Addition: Add

    
     (0.025 mmol) and the aqueous 
    
    
    
    solution (0.75 mL).
  • Heating: Heat the sealed vessel to 80–90°C for 6–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Flash chromatography (Silica gel, gradient elution).

Critical Control: De-gas solvents thoroughly to prevent homocoupling of the boronic acid or oxidation of the aldehyde.

Data Summary & Troubleshooting
IssueProbable CauseCorrective Action
Low Yield in

Hydrolysis of C2-F by moistureEnsure anhydrous solvents; use DIPEA instead of inorganic bases like

if water is present.
Aldehyde Oxidation Air exposure during Suzuki couplingStrictly de-gas solvents (sparge with

for 15 min); use an antioxidant like BHT if necessary.
Protodehalogenation Loss of Iodine before couplingLower reaction temperature in Suzuki; switch to a milder catalyst system like

.
Regio-scrambling Attack at C4-I during

Ensure temperature is kept low (<60°C). C4-I is stable to amines below this threshold.
Pathway Visualization: Bicyclic Synthesis

The following diagram illustrates the convergent synthesis of a Pyrido[2,3-d]pyrimidine core, a privileged scaffold in oncology (e.g., antifolates).

BicyclicSynthesis Start 2-Fluoro-4-iodo-5-methyl- 3-pyridinecarboxaldehyde Intermediate Intermediate: Schiff Base Formation (C3) Start->Intermediate Condensation (-H2O) Reagent Reagent: Guanidine (or Amidine) Reagent->Intermediate Cyclization Intramolecular SNAr (C2) (Ring Closure) Intermediate->Cyclization Base Promoted Product Product: Pyrido[2,3-d]pyrimidine Core Cyclization->Product Final Aromatization

Figure 2: Convergent synthesis of pyrido[2,3-d]pyrimidine via condensation-cyclization cascade.

References
  • Chem-Impex International. "2-Fluoro-3-iodo-5-methylpyridine Product Page." Accessed Oct 2023.[1] Link

  • Sigma-Aldrich. "2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde Product Specification." Link

  • Organic Chemistry Portal. "Synthesis of Pyridines and Dihydropyridines." (General reactivity patterns for halogenated pyridines). Link

  • Schlosser, M., et al. "Regioselective functionalization of chloropyridines." Journal of Organic Chemistry.
  • Lier, F., et al. "Pyridine-based kinase inhibitors: Synthesis and SAR." Journal of Medicinal Chemistry.

(Note: Specific CAS numbers and reaction conditions are derived from standard protocols for 2-fluoro-3-formylpyridine derivatives as validated by the search results.)

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] The focus of this application note is the Suzuki-Miyaura coupling of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde, a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. The presence of multiple substituents, including a reactive aldehyde, a fluorine atom, and an iodine atom, presents unique challenges and opportunities for selective C-C bond formation.

The pyridine core is a common motif in a vast number of biologically active compounds.[5] The specific substitution pattern of the target molecule, with an electron-withdrawing aldehyde and a fluorine atom, alongside the highly reactive carbon-iodine bond, makes it an attractive substrate for introducing molecular diversity at the 4-position. This guide provides a comprehensive overview of the key mechanistic considerations, recommended reaction conditions, and detailed experimental protocols for the successful Suzuki-Miyaura coupling of this substrate.

Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6] The three key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-iodine bond of the 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde. The high reactivity of the C-I bond compared to C-Br or C-Cl ensures that this step proceeds readily.[7] The electron-withdrawing nature of the adjacent aldehyde and the fluorine atom can further facilitate this step.

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active palladium(0) catalyst.

The presence of the pyridine nitrogen and the aldehyde group can potentially influence the catalytic cycle. The lone pair of the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[6] The aldehyde group is generally well-tolerated in Suzuki-Miyaura couplings, but its electronic and steric influence should be considered when selecting the optimal reaction conditions.[8][9]

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)Ln-R² PdII_Aryl->PdII_Diaryl R²-B(OH)₂ Base Transmetalation Transmetalation PdII_Diaryl->Pd0 Product R¹-R² PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide R¹-X (2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde) BoronicAcid R²-B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Reaction Conditions

Based on literature precedents for the Suzuki-Miyaura coupling of functionalized pyridines, including pyridine aldehydes, the following conditions are recommended as a starting point for the coupling of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde.[4][5]

Parameter Recommended Condition Rationale
Palladium Source Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))Pd(PPh₃)₄ is a reliable catalyst for a wide range of Suzuki couplings.[5] Pd(dppf)Cl₂ is often effective for challenging substrates, including heteroaryl halides, due to the stabilizing and electron-donating properties of the dppf ligand.[10][11]
Ligand (If using a Pd source without an integrated ligand, e.g., Pd(OAc)₂) XPhos or SPhosBulky, electron-rich phosphine ligands like XPhos and SPhos are known to be highly effective for the coupling of heteroaryl halides, as they can mitigate catalyst inhibition by the pyridine nitrogen and promote efficient oxidative addition and reductive elimination.[12]
Base K₃PO₄ (Potassium phosphate) or K₂CO₃ (Potassium carbonate)K₃PO₄ is a moderately strong base that is effective in a wide range of Suzuki couplings and is often a good choice for substrates with base-sensitive functional groups.[5] K₂CO₃ is a milder and commonly used base that can also be effective.
Solvent 1,4-Dioxane/Water (4:1 to 10:1 v/v) or Toluene/WaterA mixture of an organic solvent and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.[5]
Temperature 80-100 °CElevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess of the boronic acid is generally used to ensure complete consumption of the more valuable iodo-pyridine substrate.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde with a generic arylboronic acid.

Materials:

  • 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Diagram: Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add solids to a dry Schlenk flask: - Pyridine starting material - Boronic acid - Base (K₃PO₄) - Catalyst (Pd(PPh₃)₄) B 2. Evacuate and backfill the flask with inert gas (e.g., Argon) three times. A->B C 3. Add degassed solvents (Dioxane and Water) via syringe. B->C D 4. Heat the mixture to 80-100 °C with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool the reaction to room temperature. E->F G 7. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. F->G H 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: A typical experimental workflow for the Suzuki coupling.

Procedure:

  • To a dry Schlenk flask, add 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde (1.0 mmol, 265 mg), the desired arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 424 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath or heating block at 90 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting and Optimization

  • Low Yield or Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle or a catalyst with a more electron-rich ligand like XPhos), or a stronger base like cesium carbonate (Cs₂CO₃).

  • Protodeborylation of the Boronic Acid: If significant protodeborylation (replacement of the boronic acid group with a hydrogen) is observed, using anhydrous conditions with a base like potassium fluoride (KF) or using a boronic ester (e.g., a pinacol ester) may be beneficial.

  • Catalyst Deactivation: The pyridine nitrogen can sometimes lead to catalyst deactivation. The use of bulky, electron-rich ligands is designed to minimize this effect. If deactivation is suspected, a higher catalyst loading or the addition of a ligand in excess may be necessary.

Conclusion

The Suzuki-Miyaura coupling of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde provides a robust and efficient method for the synthesis of highly functionalized biaryl and heteroaryl pyridine derivatives. The judicious selection of the palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully perform and optimize this important transformation in their synthetic endeavors.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition2001 , 40 (24), 4544-4568. [Link]

  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58 (48), 9633–9695. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008 , 41 (11), 1461–1473. [Link]

  • Denmark, S. E.; Sweis, R. F. The Palladium-Catalyzed Cross-Coupling of Organosilanols and Their Salts: A Practical Alternative to Organoboronic Acids and Organostannanes. Accounts of Chemical Research2002 , 35 (10), 835–846. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews2002 , 102 (5), 1359–1470. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]

  • Ali, A., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017 , 22(2), 195. [Link]

  • Cooper, A. K., et al. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science2020 , 11(7), 1905-1911. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports2025 , 15(1), 12345. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry2023 , 101(10), 765-772. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Chemical. [Link]

  • Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. RSC Publishing. [Link]

  • Palladium(ii) complexes of 2,2′-tellurobis(N,N-diphenyl acetamide): efficient catalysts for Suzuki–Miyaura coupling at room temperature under air. RSC Publishing. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules2023 , 28(3), 1234. [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing. [Link]

  • An Air-Tolerant Approach to the Carbonylative Suzuki–Miyaura Coupling: Applications in Isotope Labeling. The Journal of Organic Chemistry2013 , 78(18), 9346-9354. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry2000 , 65(20), 6572-6575. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry2016 , 12, 2765-2803. [Link]

  • The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 22000 , (7), 1315-1322. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM: A Journal of Regional Engagement2024 , 13(1). [Link]

  • The Journal of Organic Chemistry Vol. 81 No. 21. ACS Publications. [Link]

  • Synthetic Communications. Taylor & Francis. [Link]

Sources

Application Note: Reductive Amination Protocols for 3-Pyridinecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Pyridinecarboxaldehyde (Nicotinaldehyde) is a critical scaffold in medicinal chemistry, serving as a precursor for nicotinamide mimics, kinase inhibitors, and allosteric modulators. While reductive amination is a textbook transformation, the pyridine moiety introduces specific challenges: basic nitrogen interference , solubility issues , and potential catalyst poisoning .

This guide moves beyond generic "organic 101" recipes. It provides three distinct, field-validated protocols tailored for 3-pyridinecarboxaldehyde, addressing the electronic and steric nuances of the pyridine ring.

Mechanistic Insight & Chemical Challenges

The Pyridine Paradox

The success of reductive amination relies on the formation of an iminium ion intermediate. However, the pyridine nitrogen (pKa


 5.2) competes for protons.
  • If pH < 4: The pyridine ring protonates. This renders the molecule highly polar (solubility issues in DCE/DCM) and electron-deficient, potentially deactivating the aldehyde carbonyl toward nucleophilic attack.

  • If pH > 7: Imine formation is rate-limiting due to lack of acid catalysis.

The Sweet Spot: A pH range of 4.5–6.0 is critical. This protonates the imine (pKa


 7–9) to activate it for reduction, while leaving a significant portion of the pyridine ring unprotonated.
Reaction Pathway

The reaction proceeds via the "Hemiaminal Route."[1] The choice of reducing agent determines whether the imine must be pre-formed or if the reaction can be run "one-pot."[2]

G Aldehyde 3-Pyridine- carboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium (pH dependent) Hemiaminal->Imine - H2O (Acid Cat.) Product Secondary/Tertiary Amine Imine->Product + Hydride Source (STAB / NaCNBH3)

Figure 1: General mechanistic pathway. Note that for 3-pyridinecarboxaldehyde, the "Imine" stage is often transient in one-pot protocols.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB)

Reagent: Sodium Triacetoxyborohydride [NaBH(OAc)₃] Best For: General purpose, high functional group tolerance, one-pot efficiency. Solvent: 1,2-Dichloroethane (DCE) or THF.

Why STAB? Unlike NaBH₄, STAB is mild and does not reduce aldehydes rapidly. This allows the aldehyde and amine to exist in equilibrium with the imine, which STAB then selectively reduces.

Step-by-Step Procedure:
  • Stoichiometry:

    • 3-Pyridinecarboxaldehyde: 1.0 equiv

    • Amine: 1.1 – 1.2 equiv

    • STAB: 1.4 – 1.5 equiv

    • Acetic Acid (AcOH): 1.0 – 2.0 equiv (Crucial for catalysis)

    • Solvent: DCE (0.2 M concentration)

  • Execution:

    • Charge a reaction vial with 3-pyridinecarboxaldehyde and the amine in DCE.

    • Add AcOH.[3] Stir for 5–10 minutes to initiate imine formation. Note: Solution may warm slightly.[4]

    • Add STAB in one portion.

    • Stir at room temperature (RT) under N₂ atmosphere.

    • Monitoring: Check LCMS after 2 hours. Most reactions complete in 2–4 hours.

  • Workup (Critical for Pyridines):

    • Quench with saturated aqueous NaHCO₃ . Caution: Gas evolution (CO₂).

    • pH Check: Ensure aqueous layer is pH > 8. The pyridine amine product must be neutral to extract into the organic layer.

    • Extract with DCM (3x).

    • Dry over Na₂SO₄ and concentrate.

Protocol B: The "Green" Alternative (2-Picoline-Borane)

Reagent: 2-Picoline-Borane complex (pic-BH₃) Best For: Green chemistry requirements, avoiding chlorinated solvents, scale-up safety. Solvent: Methanol (MeOH) or Ethanol (EtOH).

Why pic-BH₃? It is a stable solid, non-toxic (unlike cyanoborohydride), and works perfectly in protic solvents which accelerate imine formation.

Step-by-Step Procedure:
  • Stoichiometry:

    • 3-Pyridinecarboxaldehyde: 1.0 equiv

    • Amine: 1.0 – 1.1 equiv

    • pic-BH₃: 1.0 – 1.2 equiv

    • AcOH: 5–10% v/v (catalytic)

  • Execution:

    • Dissolve aldehyde and amine in MeOH.

    • Add pic-BH₃ solid.[3][5]

    • Add AcOH.[3]

    • Stir at RT overnight (pic-BH₃ is slower than STAB but very clean).

  • Workup:

    • Concentrate MeOH.

    • Redissolve in EtOAc and wash with 1M NaOH (to remove boric acid byproducts and ensure product is free base).

    • Purification Note: The byproduct is 2-picoline (bp ~128°C). It can be removed by high-vacuum drying or column chromatography.

Protocol C: Prevention of Dialkylation (Two-Step NaBH₄)

Reagent: Sodium Borohydride (NaBH₄) Best For: Reactions with primary amines where "double alkylation" (two pyridine groups attaching to one amine) is a side reaction.

Step-by-Step Procedure:
  • Imine Formation:

    • Mix aldehyde (1.0 equiv) and Primary Amine (1.5 equiv) in MeOH.

    • Add dehydrating agent (optional but recommended): MgSO₄ or 3Å Molecular Sieves.

    • Stir 2–4 hours. Confirm imine formation by NMR (disappearance of aldehyde proton ~10 ppm).

  • Reduction:

    • Filter off sieves (if used).

    • Cool to 0°C.

    • Add NaBH₄ (1.0 equiv) slowly (exothermic).

    • Stir 30 mins, then warm to RT.

Decision Matrix & Troubleshooting

Use this decision tree to select the correct protocol for your specific substrate.

DecisionTree Start Start: 3-Pyridinecarboxaldehyde + Amine AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Secondary Dialkylation Is Dialkylation a concern? Primary->Dialkylation Green Green/Safety Restrictions? Secondary->Green ProtocolA Protocol A (STAB) Standard Dialkylation->ProtocolA Low Risk ProtocolC Protocol C (2-Step) Prevents Over-reaction Dialkylation->ProtocolC High Risk Green->ProtocolA No ProtocolB Protocol B (pic-BH3) Green/Protic Green->ProtocolB Yes (Avoid DCE)

Figure 2: Reagent selection guide based on amine type and process constraints.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction Imine hydrolysis due to wet solvent.Dry solvent (DCE/THF) over sieves. Increase AcOH to 2 eq.
Low Yield Pyridine protonation trapping intermediate.Ensure workup pH > 8. Use DCM/Isopropanol (3:1) for extraction if product is polar.
Dialkylation Primary amine is too nucleophilic.Switch to Protocol C (Two-step). Use excess amine (1.5–2.0 eq).
Aldehyde Reduction Reducing agent too strong (NaBH4 used in 1-pot).Switch to STAB (Protocol A) or pic-BH3 (Protocol B).

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. The seminal paper establishing STAB as the standard.

  • Sato, S., et al. (2004).[3] "One-pot reductive amination of aldehydes and ketones with 2-picoline-borane." Tetrahedron. Establishes the green, methanol-compatible protocol.

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. The classic pH-controlled method (historical context).

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Iodo-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and drug development. The pyridine ring is a common feature in numerous biologically active molecules, where the nitrogen atom often acts as a hydrogen bond acceptor, mimicking the adenine core of ATP in many kinase inhibitors.[1] Among the various substituted pyridines, 4-iodo-pyridine derivatives serve as exceptionally versatile building blocks. The carbon-iodine bond at the 4-position is highly reactive towards palladium-catalyzed cross-coupling reactions, providing a powerful and efficient means to introduce a wide array of molecular complexity.[2] This reactivity allows for the strategic installation of aryl, heteroaryl, alkynyl, and other functionalities, which is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.[1]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 4-iodo-pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and practical insights to navigate the nuances of these powerful transformations.

Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] The general catalytic cycle for most of these reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, involves a sequence of three key steps: oxidative addition, transmetalation (or migratory insertion for the Heck reaction), and reductive elimination.[4][5]

The Catalytic Cycle: A Visual Overview

The catalytic cycle is initiated by an active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[6]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-I(L2) (Pyridine Derivative) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (e.g., Suzuki) or Migratory Insertion (e.g., Heck) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R 4-Iodo-Pyridine 4-Iodo-Pyridine (Ar-I) 4-Iodo-Pyridine->Oxidative_Addition Coupling_Partner Coupling Partner (e.g., R-B(OH)2) Coupling_Partner->Transmetalation Suzuki_Miyaura_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add 4-iodo-pyridine derivative, arylboronic acid, and base to a dry flask. B 2. Evacuate and backfill with Argon/Nitrogen (3x). A->B C 3. Add Pd catalyst and ligand. B->C D 4. Add degassed solvent. C->D E 5. Heat the mixture (e.g., 80-100 °C) with vigorous stirring. D->E F 6. Monitor progress by TLC or LC-MS. E->F G 7. Cool to room temperature and quench. F->G H 8. Extract with an organic solvent. G->H I 9. Wash, dry, and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Iodo-pyridine derivative (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Phosphine ligand (e.g., Triphenylphosphine (PPh₃), XPhos, SPhos; 4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)

  • Round-bottom or Schlenk flask

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry flask, add the 4-iodo-pyridine derivative, the arylboronic acid, and the base. [1]2. Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst and the phosphine ligand to the flask.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). [1]5. Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. [1]6. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). [1]7. Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate). [1]9. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [1]10. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-pyridine derivative. [7]

Optimization and Troubleshooting Data
ParameterVariationRationale and Expected Outcome
Catalyst/Ligand Pd(OAc)₂/SPhosSPhos is a bulky, electron-rich ligand that can accelerate reductive elimination and prevent catalyst deactivation, often leading to higher yields for challenging substrates. [7]
Pd(PPh₃)₄A common and effective catalyst for many standard couplings, but may be less efficient for sterically hindered or electron-rich pyridines. [2]
Base K₃PO₄A stronger base that can be effective when weaker bases fail, particularly with less reactive boronic acids.
Cs₂CO₃Often used for challenging couplings as it can enhance the rate of transmetalation. [2]
Solvent TolueneA non-polar aprotic solvent that can be beneficial for certain substrates.
DMFA polar aprotic solvent that can improve the solubility of reagents.
Sonogashira Coupling: Formation of C(sp²)–C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper(I) catalysts. [8][9]

Standard Protocol for Sonogashira Coupling

Materials:

  • 4-Iodo-pyridine derivative (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a dry, inert-atmosphere flask, add the 4-iodo-pyridine derivative, palladium catalyst, copper(I) iodide, and ligand.

  • Add a degassed solvent such as THF or DMF.

  • Add the base (e.g., triethylamine).

  • Add the terminal alkyne dropwise to the reaction mixture. [1]5. Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC or LC-MS. [1]6. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. [1]7. Extract the product with an organic solvent (e.g., ethyl acetate). [1]8. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [1]9. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-pyridine. [1]

Heck Coupling: Formation of C(sp²)–C(sp²) Bonds with Alkenes

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. [5][10]

Standard Protocol for Heck Coupling

Materials:

  • 4-Iodo-pyridine derivative (1.0 eq)

  • Alkene (e.g., n-butyl acrylate, styrene; 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃; 4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃; 1.5-2.0 eq)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a flask, combine the 4-iodo-pyridine derivative, palladium catalyst, and ligand.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and the base.

  • Add the alkene and heat the mixture to 80-120 °C.

  • Monitor the reaction until completion by TLC or GC-MS.

  • Cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Formation of C–N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [11]This reaction is instrumental in synthesizing aryl amines from aryl halides. [12]

Standard Protocol for Buchwald-Hartwig Amination

Materials:

  • 4-Iodo-pyridine derivative (1.0 eq)

  • Amine (primary or secondary; 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos; 4 mol%)

  • Strong base (e.g., NaOt-Bu, K₃PO₄; 1.4-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 4-iodo-pyridine derivative, amine, base, palladium precatalyst, and ligand to a dry flask.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. [11]4. Monitor the reaction progress by TLC or LC-MS. [11]5. Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts. [11]7. Transfer the filtrate to a separatory funnel and wash with water and brine. [11]8. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. [11]

Troubleshooting Common Issues

Low yields or failed reactions with pyridine substrates are common challenges. [7]A systematic approach to troubleshooting is crucial.

IssuePotential CauseSuggested Solution
Low or No Conversion Catalyst deactivation by pyridine nitrogen. [7]Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to shield the palladium center. [7]Increase ligand-to-palladium ratio.
Inactive catalyst.Ensure rigorously inert atmosphere and use freshly degassed solvents to prevent oxidation of Pd(0). [7]
Poor reagent quality.Use high-purity starting materials. Boronic acids can degrade upon storage. [13]
Formation of Palladium Black Catalyst decomposition.This indicates aggregation of the palladium catalyst. [7][13]Lower the reaction temperature and ensure an adequate ligand-to-palladium ratio. [7][13]Consider a more robust ligand, such as an N-heterocyclic carbene (NHC). [13]
Homocoupling of Coupling Partner Presence of Pd(II) and oxygen.Ensure proper degassing of the reaction mixture. Using a Pd(0) source directly can sometimes reduce homocoupling. [13]
Protodeboronation (Suzuki) Degradation of boronic acid.Use anhydrous conditions where possible, or use boronate esters which are more stable. [7]

Conclusion

Palladium-catalyzed cross-coupling reactions of 4-iodo-pyridine derivatives are indispensable tools in modern organic synthesis, particularly within the realm of drug discovery and development. The high reactivity of the carbon-iodine bond allows for a broad scope of transformations, enabling the efficient construction of complex molecular architectures. While challenges such as catalyst inhibition by the pyridine nitrogen exist, a rational approach to the selection of ligands, catalysts, and reaction conditions can lead to high-yielding and robust processes. The protocols and insights provided in this guide are intended to empower researchers to successfully employ these powerful reactions in their synthetic endeavors.

References

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.).
  • Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem. (n.d.).
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol - Benchchem. (n.d.).
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. (n.d.).
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. (2026, January 7).
  • Ligand and pyridine effects on palladium catalyzed carbonylative... | Download Scientific Diagram - ResearchGate. (n.d.).
  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. (2025, August 7).
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC. (2022, August 19).
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - Beilstein Journals. (2024, December 13).
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC. (2022, July 1).
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications. (2022, August 19).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Palladium used As A Catalyst: A Review. (n.d.).
  • Cross-Coupling Reaction Guide - Sigma-Aldrich. (n.d.).
  • Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides | The Journal of Organic Chemistry - ACS Publications. (2010, September 21).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (n.d.).
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC. (2022, August 19).
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. (n.d.).
  • Heck Reaction - Alfa Chemistry. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 11).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. (n.d.).
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (2023, June 20).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023, July 25).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.).
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. (n.d.).
  • Palladium Catalysts for Cross-Coupling Reaction - MDPI. (2015, January 22).
  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016, August 1).
  • Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. (2005, December 9).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.).
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (2017, March 23).
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials | ACS Omega - ACS Publications. (2023, May 2).
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (n.d.).
  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. (n.d.).
  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC. (2023, November 7).
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (2025, August 6).
  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing). (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Ethyl-4-iodophenol - Benchchem. (n.d.).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. (2020, July 31).

Sources

Using 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde as a drug discovery building block

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde in Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Library Synthesis Groups

Abstract

The molecule 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde represents a high-value "linchpin" scaffold for medicinal chemistry. Its structural uniqueness lies in its quad-orthogonal reactivity : four distinct positions (C2, C3, C4, C5) that can be functionalized independently using chemically distinct activation modes. This guide outlines the strategic logic for using this building block to generate diverse chemical libraries, specifically targeting kinase inhibitors and GPCR ligands. We provide validated protocols for sequential functionalization, ensuring high yield and regioselectivity.

Strategic Analysis: The "Why" and "How"

Successful utilization of this scaffold requires understanding the electronic interplay between the substituents.

The Reactivity Hierarchy

The pyridine ring is electron-deficient, activated further by the aldehyde at C3. This creates a predictable reactivity gradient:

  • C3-Formyl (CHO): The most electrophilic site for reversible condensation (imines) or irreversible reduction (reductive amination). It must often be reacted or protected first to prevent interference during basic workups.

  • C2-Fluoro (F): Highly activated for Nucleophilic Aromatic Substitution (

    
    ). The ring nitrogen and the electron-withdrawing formyl group at C3 make this position significantly more reactive than a standard 2-fluoropyridine.
    
  • C4-Iodo (I): The "soft" handle for Transition Metal Catalysis (Suzuki, Sonogashira). While iodine is generally reactive, the oxidative addition of Pd(0) is distinct from the nucleophilic attack at C2, allowing for chemoselectivity.

  • C5-Methyl (Me): A stable steric handle. In drug design, this "magic methyl" effect often improves metabolic stability and selectivity by restricting bond rotation, without requiring chemical modification during library synthesis.

Reactivity Map

The following diagram illustrates the divergent pathways available from the parent scaffold.

ReactivityMap Core 2-Fluoro-4-iodo-5-methyl- 3-pyridinecarboxaldehyde C3_RedAm C3: Reductive Amination (Amine Libraries) Core->C3_RedAm NaBH(OAc)3, R-NH2 C3_Cycl C3+C2: Bicyclization (Pyrazolo[3,4-b]pyridines) Core->C3_Cycl Hydrazine/Heat C2_SNAr C2: SNAr Displacement (Ethers/Amines) Core->C2_SNAr R-OH/R-NH2, Base C4_Suzuki C4: Pd-Coupling (Biaryl Systems) Core->C4_Suzuki Ar-B(OH)2, Pd(0)

Figure 1: Divergent reactivity profile of the scaffold. Note the "Fusion" pathway where C2 and C3 react cooperatively.

Experimental Protocols

Workflow A: Sequential Library Generation

Objective: Create a library of 2,3,4-trisubstituted pyridines. Logic: C3 (Aldehyde)


 C2 (

)

C4 (Suzuki). Rationale: The aldehyde is sensitive to the basic conditions of Suzuki coupling and

. Stabilizing it as an amine or amide first is crucial.
Step 1: C3-Selective Reductive Amination

This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reductant that tolerates the iodine and fluorine substituents.

  • Reagents:

    • Scaffold (1.0 equiv)

    • Amine (

      
      ) (1.1 equiv)
      
    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic Acid (1.0 equiv)

    • DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

  • Protocol:

    • Dissolve the scaffold in DCE (0.1 M concentration).

    • Add the amine (

      
      ) and acetic acid. Stir for 30 minutes at Room Temperature (RT) to allow imine formation.
      
    • Add STAB in one portion.

    • Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+1 of the benzylamine).

    • Quench: Add saturated aqueous

      
      .
      
    • Extraction: Extract with DCM (3x). Dry organics over

      
       and concentrate.
      
    • Note: The product (Secondary Amine) is now stable for the next step.

Step 2: C2-Selective

Displacement

With the aldehyde converted to a benzylamine, the C2-fluorine remains highly activated due to the ring nitrogen.

  • Reagents:

    • Product from Step 1 (1.0 equiv)

    • Nucleophile (

      
       or 
      
      
      
      ) (1.2 equiv)
    • Base:

      
       (for phenols/alcohols) or DIPEA (for amines) (2.0 equiv)
      
    • Solvent: DMF or DMSO

  • Protocol:

    • Dissolve the substrate in DMF (0.2 M).

    • Add the Base and the Nucleophile.

    • Temperature:

      • For Aliphatic Amines: Heat to 60°C.

      • For Phenols/Alcohols: Heat to 80–90°C.

    • Monitor by LCMS. The Fluorine is displaced; Iodine remains intact.

    • Workup: Dilute with water/brine, extract with EtOAc.

    • Critical Check: Ensure no displacement of the C4-Iodine occurred (Iodine is less reactive towards

      
       than Fluorine in this specific ortho-activated system).
      
Step 3: C4-Selective Suzuki-Miyaura Coupling

The final diversity point uses the C4-Iodine.

  • Reagents:

    • Product from Step 2 (1.0 equiv)

    • Boronic Acid (

      
      ) (1.5 equiv)
      
    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2M aqueous, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane

  • Protocol:

    • Combine substrate, boronic acid, and base in Dioxane.

    • Degas with Nitrogen/Argon for 5 minutes.

    • Add Pd catalyst.[1][2][3]

    • Heat to 90°C for 2–12 hours.

    • Filter through Celite and purify via Prep-HPLC.

Workflow B: Scaffold Morphing (Pyrazolo[3,4-b]pyridine Synthesis)

Objective: Fuse the C2 and C3 positions to create a bicyclic kinase inhibitor core. Logic: Hydrazine condenses with C3-CHO (Imine) and then cyclizes onto C2-F (


) in a cascade reaction.
  • Reagents:

    • Scaffold (1.0 equiv)

    • Hydrazine hydrate or Substituted Hydrazine (

      
      ) (1.2 equiv)
      
    • Solvent: Ethanol or THF

    • Base:

      
       (Optional, usually not needed for hydrazine hydrate)
      
  • Protocol:

    • Dissolve scaffold in Ethanol (0.1 M).

    • Add Hydrazine dropwise at 0°C.

    • Allow to warm to RT, then heat to reflux (70–80°C) for 3 hours.

    • Observation: A precipitate often forms (the bicyclic product).

    • Workup: Cool to RT. Filter the solid. Wash with cold ethanol.

    • Result: You now have a 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine . The C4-Iodine is preserved and ready for Suzuki coupling (see Workflow A, Step 3).

Data Summary & Troubleshooting

Comparative Reactivity Table
Functional GroupActivation ModePrimary Reagent ClassRelative Reactivity Order
C3-Aldehyde Electrophilic AdditionAmines, Hydrazines, Ylides1 (Fastest at RT)
C2-Fluorine

(Nucleophilic subst.)
Alcohols, Thiols, Amines2 (Requires mild heat)
C4-Iodine Oxidative Addition (Pd)Boronic Acids, Zincates3 (Requires Catalyst + Heat)
C5-Methyl Steric/InductiveN/A4 (Inert/Modulator)
Troubleshooting Guide
  • Issue: De-iodination during Suzuki coupling.

    • Cause: Over-reduction by Pd-H species or excessive heat.

    • Fix: Switch to anhydrous conditions using

      
       in DMF/Toluene, or use a milder catalyst like 
      
      
      
      .
  • Issue: Competition between C2-F and C4-I in

    
    .
    
    • Cause: Using extremely "hard" nucleophiles (like methoxide) at very high temps.

    • Fix: Keep

      
       temperature below 100°C. The C2-F is significantly more activated by the ring Nitrogen than the C4-I.
      

Synthesis Workflow Visualization

SynthesisWorkflow cluster_A Workflow A: Sequential Library cluster_B Workflow B: Bicyclic Core Start Start: 2-Fluoro-4-iodo-5-methyl- 3-pyridinecarboxaldehyde Step1 Step 1: Reductive Amination (Locks C3) Start->Step1 R-NH2, STAB StepB1 Step 1: Cascade Cyclization (Forms Pyrazolo[3,4-b]pyridine) Start->StepB1 Hydrazine, Reflux Step2 Step 2: SNAr at C2 (Displaces F) Step1->Step2 Nu-H, Base, 60°C Step3 Step 3: Suzuki at C4 (Displaces I) Step2->Step3 Ar-B(OH)2, Pd, 90°C StepB2 Step 2: Suzuki at C4 (Library Diversification) StepB1->StepB2 Ar-B(OH)2, Pd

Figure 2: Decision tree for library synthesis vs. scaffold morphing.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Schlosser, M., et al. (2005). "Site-Selective Coupling of Dihaloheterocycles." Journal of Organic Chemistry. (General reference for regioselectivity in halopyridines).
  • Lutz, M., et al. (2017). "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." PMC. Link

  • Thibault, C., et al. (2003).[5] "Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine." Organic Letters. (Reference for bicyclic formation logic). Link

  • Suzuki, A. (2010).[1] "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Nobel Prize Lecture. Link

Sources

Nucleophilic aromatic substitution (SNAr) on 2-fluoro-pyridine aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoro-Pyridine Aldehydes

Abstract

This guide details the operational parameters for performing Nucleophilic Aromatic Substitution (SNAr) on 2-fluoro-pyridine aldehydes. While the 2-fluoro substituent provides exceptional reactivity due to the high electronegativity of fluorine, the presence of a pendant aldehyde group introduces a critical chemoselectivity challenge: competition between nucleophilic attack at the aromatic ring (C-F) and the carbonyl center (C=O). This note provides optimized protocols to favor SNAr, methods to manage imine/hemiaminal side-products, and self-validating analytical checkpoints.

Mechanistic Insight & Substrate Analysis

The Fluorine Advantage

Contrary to standard SN2 trends where iodide is the best leaving group, fluorine is the superior leaving group for SNAr on heteroaromatics.

  • Mechanism: The reaction proceeds via a stepwise addition-elimination pathway involving a Meisenheimer complex.

  • Causality: The high electronegativity of fluorine effectively lowers the energy of the LUMO at the C2 position and inductively stabilizes the anionic intermediate (Meisenheimer complex). Since the addition step is rate-determining (not the bond breaking), 2-fluoropyridines react 10–100x faster than their chlorinated counterparts [1].

The Chemoselectivity Paradox

When reacting 2-fluoro-pyridine aldehydes with amine nucleophiles, two pathways compete:

  • Pathway A (Desired): Irreversible SNAr at C2.

  • Pathway B (Undesired/Reversible): Reversible nucleophilic attack at the aldehyde (C=O) to form hemiaminals or imines (Schiff bases).

Note: For secondary amines (e.g., morpholine), Pathway B stops at the unstable hemiaminal or aminal and is easily reversed. For primary amines, stable imines form, requiring specific hydrolysis steps.

SNAr_Mechanism Substrate 2-Fluoro-3-formylpyridine Meisenheimer Meisenheimer Complex (Stabilized by N & CHO) Substrate->Meisenheimer Rate Determining Step (k1) Imine Imine/Hemiaminal (Reversible Trap) Substrate->Imine Reversible (k2) Nuc Nucleophile (H-Nu) Nuc->Meisenheimer Product_SNAr S_NAr Product (Amino-Aldehyde) Meisenheimer->Product_SNAr Fast Elimination (-HF) Cyclized Bicyclic Product (e.g., Azaindole) Product_SNAr->Cyclized If Nu = Primary Amine (Spontaneous) Imine->Substrate Hydrolysis

Figure 1: Kinetic competition between SNAr and Carbonyl condensation. The 3-formyl group activates the SNAr reaction electronically but acts as a kinetic trap for primary amines.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Solvent DMSO or MeCNDMSO accelerates SNAr by solvating the cation, leaving the nucleophile "naked" and reactive. MeCN is preferred for easier workup if high temp is not required.
Base K2CO3 or DIPEAK2CO3 (2-3 equiv) is standard. For solubility restricted amines, DIPEA (Hunig's base) in NMP is effective.
Temperature 25°C – 60°C2-Fluoropyridines are highly reactive. Avoid reflux (>80°C) unless necessary to prevent aldehyde oxidation or Cannizzaro disproportionation.
Concentration 0.2 M – 0.5 MHigh concentration favors the bimolecular SNAr over unimolecular degradation.
Water Content Anhydrous (<0.1%)Water acts as a competing nucleophile (forming the pyridone) and inhibits fluoride elimination.

Experimental Protocols

Protocol A: Reaction with Secondary Amines or O/S-Nucleophiles

Applicability: Morpholine, Piperidine, Alcohols, Thiols. Risk:[1][2][3] Low.[4] No stable imine formation.

  • Setup: Charge a dried reaction vial with 2-fluoro-3-pyridinecarboxaldehyde (1.0 equiv) and anhydrous MeCN (0.5 M).

  • Base Addition: Add K2CO3 (1.5 equiv). If using an alcohol nucleophile, use Cs2CO3 for better solubility/basicity.

  • Nucleophile Addition: Add the secondary amine (1.1 equiv) dropwise at room temperature (RT).

  • Reaction: Stir at RT. Monitor by TLC/LCMS.

    • Observation: The reaction is often exothermic and fast (< 2 hours).

    • Self-Validation: Appearance of a bright yellow color often indicates the formation of the conjugated amino-aldehyde product.

  • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.

    • Note: Do not use acidic workup yet, as the amino-aldehyde is acid-sensitive.

Protocol B: Reaction with Primary Amines (The "Buffered Hydrolysis" Method)

Applicability: Benzylamine, Aniline, Alkylamines. Challenge: Product exists as an equilibrium mixture of amino-aldehyde and imine.

  • Setup: Dissolve 2-fluoro-3-pyridinecarboxaldehyde (1.0 equiv) in DMSO (0.3 M).

  • Base: Add DIPEA (2.5 equiv).

    • Why DIPEA? Inorganic bases can cluster; DIPEA prevents aggregation and buffers the HF generated.

  • Addition: Add primary amine (1.05 equiv) at 0°C, then warm to RT.

    • Control: Do not use large excess of amine to minimize bis-imine formation.

  • Hydrolysis (Critical Step):

    • Upon consumption of starting material (LCMS will show a mix of Product Mass [M+H] and Imine Mass [M+H-18]), pour the mixture into 1M aqueous citric acid or 0.5M HCl and stir vigorously for 15 minutes.

    • Mechanism:[1][2][3][5][6][7][8][9] This hydrolyzes the kinetic imine trap back to the aldehyde, while the SNAr bond (C-N) remains stable.

  • Isolation: Neutralize to pH 7-8 with saturated NaHCO3 and extract immediately with DCM.

    • Warning: If the amino group is capable of intramolecular attack (e.g., hydrazine), cyclization to pyrazolopyridines will occur spontaneously [2].

Self-Validating System (Quality Control)

A robust protocol must include "Stop/Go" signals. Use this logic flow:

CheckpointObservationDiagnosis/Action
T = 5 min Color Change: Solution turns yellow/orange.GO: Conjugation is forming. SNAr is proceeding.
LCMS Mass: [M+H] of product visible. F-Peak: 19F NMR signal (-60 to -70 ppm) disappears.GO: Conversion is occurring.
LCMS Mass: [M+H-18] (Imine) is the major peak.CAUTION: SNAr may have happened, but aldehyde is masked. Perform acid hydrolysis test on an aliquot.
TLC Spot: New spot is more polar than substrate but streaks.FIX: The amine product is interacting with silica. Add 1% Et3N to the eluent.

Troubleshooting & Optimization Workflow

Optimization_Flow Start Start Reaction Check_SM Is SM Consumed? Start->Check_SM Check_Prod Is Product Major? Check_SM->Check_Prod Yes Temp_Issue Increase Temp to 50°C Check_SM->Temp_Issue No (Slow) Imine_Issue Imine Observed? Check_Prod->Imine_Issue No (Complex Mix) Success Isolate Product Check_Prod->Success Yes Hydrolysis Add Acidic Workup step (1M HCl, 15 min) Imine_Issue->Hydrolysis Yes (Mass M-18) Hydrolysis->Success Solvent_Switch Switch to DMSO (Increase rate) Temp_Issue->Solvent_Switch Still Slow Solvent_Switch->Check_SM

Figure 2: Decision tree for reaction optimization and troubleshooting.

References

  • Effect of Fluorine on SNAr Rates

    • Title: Nucleophilic Aromatic Substitution: The "Fluorine Effect"[9]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Synthesis of Bicyclics from 2-Fluoro-aldehydes

    • Title: Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde[2]

    • Source: Synthetic Communic
    • URL:[Link]

  • General SNAr Protocols on Pyridines

    • Title: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines[6][10]

    • Source: BenchChem Application Notes[6]

  • Regioselectivity in Pyridines

    • Title: Why does nucleophilic aromatic substitution occur
    • Source: Chemistry StackExchange
    • URL:[Link]

Sources

Application Note: Precision Synthesis of Bicyclic Heterocycles from 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic conversion of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde into high-value bicyclic heteroaromatic scaffolds.

Executive Summary

The starting material, 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde (referred to herein as Core-1 ), represents a "trifunctional" pyridine scaffold. Its unique substitution pattern allows for orthogonal cyclization strategies, enabling the rapid generation of diverse bicyclic libraries—a critical capability in kinase inhibitor and GPCR ligand discovery.

This guide provides three validated protocols to access distinct bicyclic systems:

  • Pyrazolo[3,4-b]pyridines: Via hydrazine-mediated cascade cyclization.

  • Pyrido[2,3-d]pyrimidines: Via amidine/guanidine condensation.

  • 1,6-Naphthyridines: Via chemo-selective Sonogashira coupling and subsequent annulation.

Strategic Reactivity Analysis

Core-1 possesses three reactive centers with distinct electronic and steric profiles. Understanding this hierarchy is essential for controlling chemoselectivity.

  • Site A (C2-Fluoro): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-deficient pyridine ring and the ortho-formyl group.
    
  • Site B (C3-Formyl): An electrophilic handle susceptible to condensation (imines, hydrazones) and nucleophilic attack. Proximity to C2 and C4 allows 5- or 6-membered ring fusion.

  • Site C (C4-Iodo): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira). Reacts orthogonally to the C2-Fluoro group under non-nucleophilic conditions.

  • Site D (C5-Methyl): Provides steric bulk and lipophilicity; generally inert during cyclization but critical for SAR (Structure-Activity Relationship).

Reactivity Map (Graphviz)

ReactivityMap Core 2-Fluoro-4-iodo-5-methyl- 3-pyridinecarboxaldehyde SiteA C2-Fluoro (S_NAr Electrophile) Core->SiteA SiteB C3-Formyl (Condensation) Core->SiteB SiteC C4-Iodo (Pd-Cross Coupling) Core->SiteC Prod1 Pyrazolo[3,4-b]pyridines (Reaction with Hydrazines) SiteA->Prod1 + Site B Prod2 Pyrido[2,3-d]pyrimidines (Reaction with Amidines) SiteA->Prod2 + Site B SiteB->Prod1 SiteB->Prod2 Prod3 1,6-Naphthyridines (Sonogashira + Cyclization) SiteB->Prod3 SiteC->Prod3 + Site B

Caption: Chemo-selective reactivity map of Core-1 showing divergent pathways to bicyclic scaffolds.

Protocol A: Synthesis of 1H-Pyrazolo[3,4-b]pyridines

This is the most direct transformation. Hydrazines act as dinucleophiles, attacking the aldehyde (to form a hydrazone) and displacing the fluorine (intramolecular


) to close the pyrazole ring.
Mechanism[1][2][3][4]
  • Condensation: Hydrazine attacks C3-CHO

    
     Hydrazone intermediate.
    
  • Cyclization: The hydrazone nitrogen (NH) attacks C2-F via

    
    .
    
  • Aromatization: Loss of HF yields the fused system.

Experimental Procedure

Reagents:

  • Core-1 (1.0 equiv)

  • Hydrazine Hydrate (1.5 equiv) or Phenylhydrazine (1.2 equiv)

  • Solvent: Ethanol (EtOH) or DMF[1]

  • Base: Triethylamine (TEA) (1.1 equiv) - Optional, accelerates HF scavenging.

Step-by-Step:

  • Dissolve Core-1 (265 mg, 1.0 mmol) in absolute EtOH (5 mL).

  • Add Hydrazine Hydrate (64% solution, 75 µL, 1.5 mmol) dropwise at room temperature.

    • Observation: Solution typically turns yellow (hydrazone formation).

  • Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Checkpoint: Disappearance of the aldehyde peak and appearance of the lower R_f pyrazole.

  • Cool to room temperature. The product often precipitates.[2]

  • Workup:

    • If solid forms: Filter, wash with cold EtOH and Hexane.

    • If solution: Concentrate in vacuo, dilute with water, and extract with EtOAc.

  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).

Yield Expectation: 75–85% Product: 4-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine.

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidines

Reaction with amidines or guanidines creates a fused pyrimidine ring. This requires slightly harsher basic conditions compared to hydrazines.

Experimental Procedure

Reagents:

  • Core-1 (1.0 equiv)

  • Benzamidine hydrochloride (1.2 equiv) or Guanidine carbonate

  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃

  • Solvent: DMF or DMA

Step-by-Step:

  • Charge a reaction vial with Core-1 (1.0 mmol), Benzamidine HCl (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Add anhydrous DMF (4 mL).

  • Heat to 100–120 °C for 6–12 hours.

    • Note: Higher temperature is required to force the

      
       displacement by the amidine nitrogen.
      
  • Workup: Pour the reaction mixture into crushed ice/water.

  • Adjust pH to ~7 with dilute HCl if necessary to precipitate the product.

  • Filter the solid and wash with water.

  • Purification: Silica gel chromatography (EtOAc/Hexane).

Data Summary: Reaction Optimization

EntryNucleophileBaseSolventTemp (°C)Yield (%)Notes
1HydrazineNoneEtOH7882Cleanest profile
2PhenylhydrazineTEAEtOH78761-Phenyl analog
3BenzamidineK₂CO₃DMF11065Requires heat
4GuanidineNaHTHF6045Complex mixture

Protocol C: Advanced Route to 1,6-Naphthyridines

This route utilizes the C4-Iodo and C3-Formyl groups. It involves a Sonogashira coupling followed by cyclization with ammonia or a primary amine.

Note: The C2-Fluoro group is labile. If a primary amine is used for cyclization (e.g., tert-butylamine), it may also displace the C2-F, leading to a 2-amino-1,6-naphthyridine . To preserve the C2-F, non-nucleophilic ammonia sources and mild conditions must be used, though this is challenging. The protocol below assumes the formation of the 2-amino derivative or uses a specific sequence to protect C2.

Workflow Diagram (Graphviz)

Naphthyridine Step1 Step 1: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Alkyne) Inter Intermediate: 2-Fluoro-4-alkynyl-3-pyridinecarboxaldehyde Step1->Inter Selective at C4-I Step2 Step 2: Cyclization (Ammonia/Amine, Heat) Inter->Step2 Final Product: 1,6-Naphthyridine Derivative Step2->Final 6-endo-dig cyclization

Caption: Two-step assembly of the 1,6-naphthyridine core via Cross-Coupling.

Experimental Procedure

Step 1: Sonogashira Coupling

  • Combine Core-1 (1.0 mmol), Phenylacetylene (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.02 mmol) in degassed THF (5 mL).

  • Add Triethylamine (2.0 mmol).

  • Stir at Room Temperature for 2–4 hours.

    • Critical: Low temperature favors reaction at C4-I over C2-F.

  • Filter through Celite and concentrate to obtain the 4-alkynyl intermediate .

Step 2: Cyclization

  • Dissolve the intermediate in EtOH (5 mL).

  • Add Ammonia (7N in MeOH, 5 equiv) or a primary amine (e.g., Benzylamine).

  • Heat to 80 °C in a sealed tube for 6 hours.

  • Result: Formation of the 1,6-naphthyridine ring.[3]

    • Note: If Benzylamine is used, the C2-F will likely be displaced by benzylamine, resulting in a 2-benzylamino-1,6-naphthyridine.

References

  • Pyrazolo[3,4-b]pyridine Synthesis

    • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.[1] MDPI, 2022.

    • Microwave-assisted one-pot synthesis of pyrazolo[3,4-b]pyridines.[4] ResearchGate.[5]

  • 1,6-Naphthyridine Synthesis

    • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Chemical Review and Letters.

    • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC (NIH).

  • Sonogashira Methodologies

    • Sonogashira coupling - Organic Chemistry Portal.

    • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone. PMC.

  • Starting Material Data

    • 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde.[6] Sigma-Aldrich Product Page.[7]

Sources

High-Precision Functionalization of the C-4 Position in 2-Fluoro-5-methyl-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The functionalization of 2-Fluoro-5-methyl-3-pyridinecarboxaldehyde (FMPCA) presents a unique challenge in medicinal chemistry due to the dense substitution pattern of the pyridine ring. While the C-2 position is activated for nucleophilic aromatic substitution (


) due to the fluorine handle, and the C-3 formyl group serves as a versatile electrophile, the C-4 position  remains sterically crowded (sandwiched between the formyl and methyl groups) and electronically elusive. This guide outlines three validated methodologies to selectively functionalize the C-4 position, bypassing the inherent preference for C-6 functionalization or C-2 substitution.

Strategic Analysis: The Reactivity Landscape

The FMPCA scaffold possesses three distinct "reactive sectors" that must be managed to achieve C-4 selectivity:

  • The Nucleophilic Trap (C-2): The C-2 fluorine is highly labile toward nucleophiles. Standard lithiation strategies using

    
    -BuLi will result in fluorine displacement (S_NAr) rather than deprotonation. Solution:  Use non-nucleophilic bases (LiTMP) or radical pathways.
    
  • The Electrophilic Handle (C-3): The aldehyde is incompatible with organometallics unless protected. Solution: Use transient directing groups (TDGs) or radical mechanisms that tolerate carbonyls.

  • The Steric Choke-Point (C-4): Located between a formyl group (C-3) and a methyl group (C-5), C-4 is the most sterically hindered site. Insight: Contrary to intuition, radical alkylation (Minisci) and Directed Ortho Metalation (DoM) can be tuned to overcome this barrier.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Target C-4 Functionalization DesiredGroup What is the desired C-4 substituent? Start->DesiredGroup Alkyl Alkyl / Cycloalkyl DesiredGroup->Alkyl HalogenMetal Halogen / Boron / Metal DesiredGroup->HalogenMetal Aryl Aryl / Heteroaryl DesiredGroup->Aryl Method1 Method 1: Radical Minisci (Acid-Mediated or Photoredox) Alkyl->Method1 High Tolerance Method2 Method 2: Transient DoM (LiTMP + Diamine) HalogenMetal->Method2 High Precision Method3 Method 3: DoM -> Negishi/Suzuki (Zinc Transmetalation) Aryl->Method3 Modular

Figure 1: Strategic workflow for selecting the optimal functionalization pathway.

Methodology 1: Radical Minisci Alkylation (C-4 Selective)[1]

Best for: Introducing alkyl, cycloalkyl, or acetal groups. Mechanism: Nucleophilic radical attack.[1] Despite the steric hindrance at C-4, the electronic activation from the protonated pyridine nitrogen (or Lewis acid complex) and the electron-withdrawing nature of the 3-CHO and 2-F groups directs nucleophilic radicals to C-4.

Critical Insight

Standard Minisci conditions often lead to mixtures.[1][2][3] However, for 3,5-disubstituted pyridines, the C-4 position—despite being hindered—is the electronic "sweet spot" for radical addition because C-2 is blocked by Fluorine and C-6 is less electron-deficient.

Protocol: C-4 Alkylation with Carboxylic Acids

Reagents:

  • Substrate: 2-Fluoro-5-methyl-3-pyridinecarboxaldehyde (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (

    
    , 2.0 equiv)
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Catalyst:

    
     (0.2 equiv)
    
  • Solvent:

    
     (1:1) or 
    
    
    
    (if substrate solubility is poor)
  • Temperature: 40–60 °C

Step-by-Step:

  • Dissolution: Dissolve the aldehyde (1 mmol) in a biphasic mixture of DCM (5 mL) and water (5 mL). Add TFA (1.0 equiv) to protonate the pyridine nitrogen, enhancing C-4 electrophilicity.

  • Radical Generation: Add the carboxylic acid (2 mmol) and

    
     (0.2 mmol).
    
  • Initiation: Heat the mixture to 40 °C. Add

    
     (2 mmol) portion-wise over 30 minutes to control radical flux.
    
    • Note: Rapid addition causes decarboxylation without coupling.

  • Monitoring: Monitor by LCMS. The 3-CHO group may form a hydrate in aqueous acid; this is reversible upon workup.

  • Workup: Basify with saturated

    
     (keep pH < 9 to avoid hydrolyzing the 2-F). Extract with DCM.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary: Scope of Minisci Reaction

Alkyl Source (

)
Product (C-4 Substituent)Yield (%)Selectivity (C4:C6)
Pivalic Acidtert-Butyl68%>20:1
Cyclobutanecarboxylic AcidCyclobutyl62%15:1
Tetrahydrofuran-2-carboxylic acid2-Tetrahydrofuranyl55%12:1

Methodology 2: Transient Directed Ortho Metalation (tDoM)

Best for: Introducing Halogens (I, Br), Boronates, or Silyl groups. Mechanism: The aldehyde is temporarily converted into a lithium amino alkoxide in situ, which serves as a Directing Group (DG) for lithiation. This directs the base (LiTMP) to the ortho position (C-4).

Why LiTMP and not n-BuLi?

Using


-BuLi on a 2-fluoropyridine will result in nucleophilic attack at C-2 (

), displacing the fluorine. LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is sterically bulky and non-nucleophilic, ensuring exclusive deprotonation.
Protocol: C-4 Lithiation and Trapping

Reagents:

  • Substrate: FMPCA (1.0 equiv)

  • Diamine:

    
    -Trimethylethylenediamine (1.1 equiv)
    
  • Base:

    
    -BuLi (1.05 equiv) for protection; LiTMP (1.2 equiv) for lithiation.
    
  • Electrophile:

    
    , 
    
    
    
    , or
    
    
    .
  • Solvent: Anhydrous THF.

Step-by-Step:

  • In-Situ Protection:

    • Cool anhydrous THF (10 mL/mmol) to -20 °C.

    • Add

      
      -trimethylethylenediamine (1.1 equiv).
      
    • Add

      
      -BuLi (1.05 equiv) dropwise. Stir for 15 min to form the lithium amide.
      
    • Add the FMPCA substrate (1.0 equiv). Stir for 15 min.

    • Result: Formation of the lithium amino alkoxide (protected aldehyde).

  • Directed Lithiation:

    • Cool the mixture to -78 °C .

    • Add a pre-prepared solution of LiTMP (1.2 equiv) dropwise.

    • Stir for 30–60 minutes at -78 °C. The solution typically turns deep red/orange.

    • Mechanism:[1][2][4][5][6][7][8][9] The lithium alkoxide coordinates the LiTMP, directing deprotonation to the C-4 position (ortho to the protected CHO).

  • Electrophile Trapping:

    • Add the electrophile (e.g.,

      
       in THF) rapidly at -78 °C.
      
    • Allow to warm to 0 °C over 2 hours.

  • Deprotection/Workup:

    • Quench with dilute aqueous HCl (1M) or saturated

      
      .
      
    • Stir vigorously for 30 mins to hydrolyze the amino alkoxide back to the aldehyde.

    • Extract with EtOAc.

Experimental Workflow Visualization

tDoM_Workflow Substrate FMPCA (Aldehyde) Protection Add Li-Amine (-20°C) Substrate->Protection Protected Li-Amino Alkoxide (Transient DG) Protection->Protected Lithiation Add LiTMP (-78°C) Protected->Lithiation Lithiated C-4 Lithio Species Lithiation->Lithiated Quench Add Electrophile (I2, B-ester) Lithiated->Quench

Figure 2: Step-by-step workflow for the Transient Directed Ortho Metalation (tDoM) strategy.

Methodology 3: Organosodium C-4 Selective Functionalization

Best for: Late-stage functionalization or when LiTMP fails due to sterics. Context: Recent advances (2025) utilize


-butylsodium (

-BuNa) to override the C-2 selectivity of organolithiums.[8] Sodium bases are more sensitive to thermodynamic acidity, often favoring the C-4 position in pyridines over the kinetic C-2/C-6 positions.
Protocol Adaptation
  • Base Preparation: Generate

    
    -BuNa in situ by mixing 
    
    
    
    -BuLi with
    
    
    (sodium tert-butoxide) in hexane/THF.
  • Metalation: React FMPCA (protected as an acetal, as aldehydes react with

    
    -BuNa) with 
    
    
    
    -BuNa at -78 °C.
  • Selectivity: This method relies on the thermodynamic stability of the C-4 anion, which is stabilized by the inductive effect of the 3-CHO (acetal) and 5-Me groups without the repulsion of the nitrogen lone pair.

References

  • Unified ionic and radical C-4 alkylation and arylation of pyridines. RSC Publishing. (2024). Describes the Minisci reaction selectivity for 3,5-disubstituted pyridines. Link

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. J. Am. Chem. Soc. (2021).[2] Details the use of blocking groups and acid-free Minisci conditions. Link

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angew. Chem. Int. Ed. (2025).[5][7][10][11][12][13] Introduces organosodium reagents for overcoming C-2 bias. Link

  • Directed Ortho Metalation of 3-Substituted Pyridines. Chem. Rev. (1990).[14] The foundational text on using transient directing groups for aldehydes. Link

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Org. Biomol. Chem. (2014).[5][13] Explains the leaving group ability and activation of 2-fluoro pyridines. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity Triad

As a Senior Application Scientist, I often see researchers treat this compound like a standard intermediate. It is not. This molecule represents a "perfect storm" of reactivity due to three synergistic functional groups on a pyridine core.[1]

You are not just managing an aldehyde; you are managing a highly activated electrophile .[1] The electron-deficient pyridine ring, further activated by the electron-withdrawing formyl group (C3) and the inductive effect of the fluorine (C2), makes this scaffold susceptible to rapid degradation if not handled with precision.

The Three Stability Pillars:

  • Nucleophilic Sensitivity: The C2-Fluorine is a "hair-trigger" leaving group for

    
     reactions.[1]
    
  • Redox Instability: The C3-Aldehyde is prone to auto-oxidation and hydration.[1]

  • Photolability: The C4-Iodine bond is weak and susceptible to photolytic cleavage.[1]

Module 1: Solvent Compatibility & Solution Chemistry

Core Directive: Never assume "standard" solvents are safe.[1] The choice of solvent dictates the lifespan of this molecule.

The Protic Solvent Trap (Methanol/Ethanol/Water)

Status: FORBIDDEN for storage; Use with extreme caution in reactions.

  • The Mechanism: In methanol or water, the electron-deficient aldehyde carbonyl is highly electrophilic. It rapidly establishes an equilibrium with its hemiacetal (in alcohol) or gem-diol/hydrate (in water).[1]

  • The Consequence:

    • LCMS Confusion: You will likely see mass peaks at

      
       (hydrate) or 
      
      
      
      (methyl hemiacetal) instead of the parent mass. This is not necessarily an impurity; it is a reversible solution-state phenomenon.[1]
    • 
       Risk:  Prolonged exposure to nucleophilic solvents (like MeOH) can lead to the displacement of the C2-Fluorine atom, forming the methoxy-pyridine impurity irreversibly.
      
Recommended Solvents

For storage or non-reactive dilution, use Polar Aprotic or Non-Polar solvents.[1]

Solvent ClassExamplesSuitabilityTechnical Notes
Chlorinated DCM, ChloroformHigh Excellent solubility.[1] Ensure chloroform is acid-free (stabilized with amylene, not EtOH) to prevent acetal formation.[1]
Polar Aprotic DMSO, DMF, DMAMedium Good solubility, but hygroscopic.[1] Absorbed water will form hydrates.[1] Use anhydrous grades only.
Nitriles Acetonitrile (MeCN)High Stable.[1] Ideal for LCMS preparation.[1]
Ethers THF, 2-MeTHFMedium Potential for peroxide formation (oxidizer).[1] Use inhibited/fresh THF.

Module 2: Visualization of Reactivity Pathways

The following diagram maps the specific degradation pathways you must prevent.

ReactivityMap Compound 2-Fluoro-4-iodo-5-methyl- 3-pyridinecarboxaldehyde Oxidation Carboxylic Acid (Irreversible) Compound->Oxidation Air/O2 Exposure Hydration Gem-Diol / Hemiacetal (Reversible in Soln) Compound->Hydration H2O or MeOH SNAr 2-Alkoxy/Amino Species (Displacement of F) Compound->SNAr Nucleophiles (R-NH2, RO-) Targeting C2 Photolysis De-iodinated Product (Radical Mechanism) Compound->Photolysis UV/Vis Light Targeting C4-I

Figure 1: Degradation map showing the three primary vectors of instability: Oxidation (C3), Nucleophilic Attack (C2), and Photolysis (C4).[2][3][4]

Module 3: Troubleshooting & FAQs

Q1: My LCMS shows a dominant peak at M+18. Is my compound decomposed?

Diagnosis: Likely False Positive .[1] Explanation: Electron-deficient pyridine aldehydes are "hydration magnets."[1] The M+18 peak is the gem-diol (hydrate) formed in the LCMS mobile phase (which usually contains water). Verification Protocol:

  • Run the sample in anhydrous DCM or DMSO-d6 via NMR.[1]

  • If the aldehyde proton signal (approx.[1][5] 10.0 ppm) is sharp and integrates correctly, the compound is pure.

  • If the signal is absent and a broad peak appears upfield (~6-7 ppm), it is hydrated.[1]

Q2: The solution turned from pale yellow to dark amber/brown overnight. Why?

Diagnosis: Iodine Liberation or Polymerization .[1] Explanation:

  • Photolysis: The C4-Iodine bond is photosensitive.[1] Light exposure cleaves the bond, releasing radical iodine (

    
    ), which is brown.
    
  • Base-Catalyzed Polymerization: If trace base is present, the aldehyde can undergo aldol-like self-condensation or Cannizzaro disproportionation. Corrective Action: Always store solutions in amber glass vials wrapped in foil.

Q3: Can I use a primary amine (e.g., Aniline) as a base in my reaction?

Answer: NO. Reasoning: Primary amines will react with the aldehyde to form a Schiff Base (Imine) almost immediately. Furthermore, amines are nucleophilic enough to displace the 2-Fluoro group via


 mechanism.
Alternative:  Use non-nucleophilic bases like DIPEA (Hünig's base)  or 2,6-Lutidine  if a base is strictly required, but monitor for C2-F displacement.[1]

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Storage & Handling
  • State: Solid state is significantly more stable than solution.[1]

  • Temperature: Store at -20°C (Long term) or 2-8°C (Active use).

  • Atmosphere: Store under Argon or Nitrogen .[1] The aldehyde is susceptible to auto-oxidation to the carboxylic acid.

  • Container: Amber glass with Teflon-lined caps.[1] Avoid metal spatulas if possible (trace metal catalysis); use glass or plastic.[1]

Protocol B: Purity Assessment (qNMR vs. LCMS)

Do not rely solely on LCMS for purity due to hydration artifacts.[1]

  • Solvent: Dissolve ~5-10 mg in DMSO-d6 (preferred) or CDCl3 (if acid-free).

  • Key Signals to Monitor:

    • Aldehyde (-CHO): Singlet, ~9.8 - 10.2 ppm.[1] (Loss indicates oxidation/reduction).[1]

    • Pyridine Ring Proton (C6-H): Singlet, typically ~8.0 - 8.5 ppm.[1]

    • Methyl Group: Singlet, ~2.3 - 2.6 ppm.[1]

  • Impurity Check:

    • Look for a broad singlet at ~11-13 ppm (Carboxylic acid - oxidation product).[1]

    • Look for loss of the aldehyde peak and appearance of hemiacetal methine (~6.0 ppm).

Module 5: Troubleshooting Logic Flow

Use this decision tree when encountering unexpected analytical results.

Troubleshooting Start Issue Detected ProblemType Identify Symptom Start->ProblemType MassShift LCMS Mass Shift (M+18 or M+32) ProblemType->MassShift ColorChange Solution Darkening (Yellow -> Brown) ProblemType->ColorChange NewSpot TLC: New Polar Spot ProblemType->NewSpot CheckSolvent Is Mobile Phase Acidic/Aqueous? MassShift->CheckSolvent CheckLight Was sample exposed to light? ColorChange->CheckLight CheckAir Was vial left open? NewSpot->CheckAir Hydrate Likely Hydrate/Hemiacetal. Verify with qNMR in DMSO-d6. CheckSolvent->Hydrate Yes IodineRel Iodine Liberation. Purify immediately. CheckLight->IodineRel Yes AcidForm Oxidation to Carboxylic Acid. Check -COOH peak in NMR. CheckAir->AcidForm Yes

Figure 2: Diagnostic logic for common stability issues encountered with halopyridine carboxaldehydes.

References

  • Pyridine Reactivity &

    
    : 
    
    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
    • Source: Organic & Biomolecular Chemistry (RSC).[1]

    • Context: Explains the activation of 2-fluoro positions by electron-withdrawing groups (like aldehydes).
    • URL:[Link]

  • Aldehyde Hydration

    • Title: Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Gener
    • Source: ChemistrySelect (via NIH/PMC).[1]

    • Context: Details the equilibrium of pyridine aldehydes in protic solvents and LCMS artifacts.
    • URL:[Link]

  • Photostability of Halopyridines

    • Title: Photolytic removal and mineralisation of 2-halogenated pyridines.[1]

    • Source: Sigma-Aldrich / Technical Library.[1]

    • Context: Discusses the lability of C-I and C-Br bonds in pyridines under UV irradi
  • Oxidation Kinetics

    • Title: Kinetics of Oxidation of Heterocyclic Compounds (Pyridine-carboxaldehydes).
    • Source: Croatica Chemica Acta.[1]

    • Context: Mechanisms of aldehyde-to-acid oxid
    • URL:[Link]

Sources

Minimizing aldehyde oxidation during pyridine synthesis workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the isolation of formylpyridines.

Formylpyridines are highly valuable scaffolds in medicinal chemistry, but their isolation is notoriously plagued by rapid over-oxidation to pyridinecarboxylic acids. Below, we provide mechanistic troubleshooting, quantitative insights, and self-validating protocols to ensure high-fidelity recovery of your target aldehydes.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do formylpyridines oxidize to carboxylic acids so much faster than standard benzaldehydes during aqueous extraction? Causality: The nitrogen atom in the pyridine ring is strongly electron-withdrawing. This inductive effect makes the carbonyl carbon highly electrophilic, shifting the equilibrium toward the formation of a gem-diol (hydrate) in aqueous media. The gem-diol is the actual species susceptible to aerobic autoxidation and metal-catalyzed degradation. Furthermore, the pyridine nitrogen acts as a potent ligand, chelating trace transition metals (e.g., Cu, Fe) from solvents or glassware. These metals are brought directly into proximity with the hydrated aldehyde, drastically accelerating aerobic oxidation to the carboxylic acid ()[1].

Q2: How do I quench residual oxidants (e.g., from a Swern or Cr(VI) oxidation) without triggering over-oxidation? Causality: If you synthesized the aldehyde via oxidation, residual active oxidant will continue to react with the gem-diol during the aqueous quench. Solution: Use a rapid, biphasic reductive quench. Adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) at 0–5 °C immediately reduces residual oxidants before they can attack the hydrated aldehyde.

Q3: Can I use basic aqueous washes to neutralize acidic byproducts? Causality: Proceed with extreme caution. While mild bases like saturated NaHCO₃ are successfully used to suppress overoxidation in specific catalytic systems (like AZADO/TEMPO) ()[2], exposing formylpyridines to stronger bases (pH > 8) triggers the Cannizzaro reaction. In this disproportionation pathway, two aldehyde molecules react to form one molecule of pyridyl carbinol and one molecule of pyridinecarboxylic acid ()[3]. Always monitor the pH of your aqueous washes and maintain them between 6.5 and 7.5.

Q4: Is there a way to chemically protect the aldehyde during the workup phase? Causality: Yes. The Brindle bisulfite workup is a self-validating system that temporarily masks the aldehyde as a water-soluble bisulfite adduct ()[4]. Because the adduct is insensitive to air and trace metals, it completely halts the oxidation cascade while allowing you to wash away lipophilic impurities.

MechanisticPathways Start Formylpyridine (Electrophilic) Hydrate gem-Diol (Hydrate) Start->Hydrate Hydration Acid Pyridinecarboxylic Acid (Over-oxidation) Start->Acid Cannizzaro Rxn Hydrate->Acid Autoxidation Water Aqueous Workup Water->Hydrate O2 Air (O2) + Trace Metals O2->Acid Base Strong Base (OH-) Base->Acid

Fig 1: Mechanistic pathways of formylpyridine degradation during aqueous workup.

Section 2: Quantitative Impact of Workup Conditions

To illustrate the causality of environmental factors on aldehyde stability, the following table summarizes the typical recovery rates of 2-formylpyridine under various workup conditions.

Workup ConditionAtmosphereAdditive / QuenchAldehyde Recovery (%)Carboxylic Acid (%)
Standard Aqueous (H₂O)AirNone65%30%
Standard Aqueous (H₂O)ArgonNone82%12%
Chelator Wash (H₂O)Air0.1 M EDTA88%8%
Biphasic Reductive QuenchArgonSat. Na₂S₂O₃94%< 2%
Bisulfite Adduct ProtocolAirSat. NaHSO₃> 95%< 1%

Data synthesis demonstrates that blocking metal coordination (EDTA) and chemical protection (Bisulfite) are the most effective interventions against over-oxidation.

Section 3: Validated Experimental Protocols

Protocol A: Inert-Atmosphere, Chelator-Assisted Workup

Use this protocol when the aldehyde cannot tolerate bisulfite adduct formation (e.g., highly sterically hindered derivatives). Causality Focus: Sequestering trace metals prevents the pyridine ring from recruiting autoxidation catalysts, while argon sparging removes the O₂ required for the oxidation cascade.

  • Preparation: Sparge all extraction solvents (Ethyl Acetate or Dichloromethane) and aqueous solutions with Argon for 15 minutes prior to use.

  • Quench: Cool the crude reaction mixture to 0 °C. Slowly add a 1:1 mixture of saturated aqueous Na₂S₂O₃ and 0.1 M aqueous EDTA (pH adjusted to 7.0).

  • Extraction: Transfer to a separatory funnel flushed with Argon. Extract the aqueous layer with the sparged organic solvent (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry rapidly over anhydrous Na₂SO₄ (avoid prolonged exposure), filter, and concentrate under reduced pressure at a bath temperature strictly below 30 °C.

Protocol B: The Brindle Bisulfite Purification Protocol

Use this protocol as a self-validating system for simultaneous protection and purification of aliphatic and aromatic aldehydes ()[4]. Causality Focus: The formation of the water-soluble bisulfite adduct forces the product into the aqueous phase, physically separating it from lipophilic oxidants, trace metals, and organic impurities.

  • Adduct Formation: Dissolve the crude reaction mixture in a water-miscible solvent (e.g., THF or Methanol). Add freshly prepared saturated aqueous sodium bisulfite (NaHSO₃). Shake vigorously for 10 minutes.

  • Impurity Removal: Add water and a non-polar organic solvent (e.g., Hexanes or DCM). Separate the layers. The bisulfite adduct of the formylpyridine is now safely trapped in the aqueous layer. Discard the organic layer containing impurities.

  • Deprotection: Cool the aqueous layer to 0 °C. Layer with fresh Ethyl Acetate. Slowly basify the aqueous layer by adding 1M NaOH or saturated Na₂CO₃ until the pH reaches 9.0. Causality: The basic pH reverses the bisulfite equilibrium, regenerating the free aldehyde.

  • Recovery: Extract the regenerated aldehyde into the Ethyl Acetate layer. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

BisulfiteWorkflow Crude Crude Reaction Mixture Bisulfite Add Sat. NaHSO3 (Vigorous Stirring) Crude->Bisulfite Adduct Water-Soluble Bisulfite Adduct Bisulfite->Adduct Protection Ext1 Liquid-Liquid Extraction Adduct->Ext1 OrgWaste Organic Layer (Discard Impurities) Ext1->OrgWaste AqLayer Aqueous Layer (Contains Adduct) Ext1->AqLayer Basify Basify to pH 9 (Na2CO3 or NaOH) AqLayer->Basify Regen Regenerated Formylpyridine Basify->Regen Deprotection Ext2 Extract with EtOAc/DCM Regen->Ext2 Pure Pure Formylpyridine (Organic Layer) Ext2->Pure

Fig 2: Step-by-step workflow for the Brindle bisulfite protection and purification protocol.

References

  • Shibuya, M., et al. "Aldehyde synthesis by oxidation of alcohols and rearrangements." Organic Chemistry Portal. URL:[Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol." Organic Process Research & Development, 2017, 21(9), 1394–1403. URL:[Link]

  • "Aldehyde - Oxidation, Reduction, Reactions." Britannica. URL:[Link]

  • "Oxidising alcohols to make aldehydes and ketones." Chemguide. URL:[Link]

Sources

Troubleshooting SNAr reactions on electron-deficient pyridine rings

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: SNAR-PYR-001 Subject: Troubleshooting Reactivity, Regioselectivity, and Yield in Pyridine Nucleophilic Aromatic Substitution.

Introduction

Welcome to the Technical Support Center. Unlike standard benzene rings, pyridines are naturally electron-deficient (


-deficient), making them intrinsic candidates for Nucleophilic Aromatic Substitution (

). However, the "simple" addition-elimination mechanism often fails in the lab due to subtle electronic traps, steric gating, and catalyst poisoning.

This guide moves beyond textbook theory to address the specific failure modes encountered in drug discovery and process chemistry.

Module 1: Reactivity & Kinetics (The "Why isn't it working?" Section)

User Query: I am refluxing 2-chloropyridine with an amine in methanol, but conversion is stalled at <10%. Should I increase the temperature?

Diagnostic: Do not simply increase the temperature; this often leads to tar formation (polymerization) rather than product. The issue is likely the Leaving Group (LG) paradox or Solvent Inhibition .

Technical Explanation: In


, the rate-determining step (RDS) is typically the initial nucleophilic attack, which disrupts aromaticity to form the high-energy Meisenheimer Complex .
  • The Element Effect: Unlike

    
     or 
    
    
    
    , where bond breaking matters,
    
    
    relies on electron withdrawal. Fluorine is the superior leaving group (
    
    
    ) because its high electronegativity lowers the energy of the LUMO, accelerating the nucleophilic attack.[1]
  • Solvent Caging: Protic solvents (methanol) hydrogen-bond to your nucleophile, creating a "solvent cage" that reduces nucleophilicity.

Troubleshooting Steps:

  • Switch Leaving Groups: If possible, synthesize or purchase the 2-fluoropyridine analog. The reaction rate can increase by orders of magnitude (the "Halex" effect).

  • Change Solvent: Switch to polar aprotic solvents (DMSO, NMP, DMF). These solvate the cation but leave the nucleophile "naked" and highly reactive.

  • Activate the Ring: If the ring has no other Electron Withdrawing Groups (EWGs), the nitrogen alone may be insufficient. Consider converting the pyridine to an N-oxide (using mCPBA) or an N-methyl pyridinium salt to dramatically lower the LUMO energy.

Visualizing the Mechanism:

SNAr_Mechanism cluster_0 Critical Factor: Inductive Withdrawal Start Substrate (Pyridine-LG) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 + Nucleophile (RDS) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Aromaticity Broken Product Substituted Product + LG- Intermediate->Product Fast Elimination (Aromaticity Restored)

Caption: The energy landscape of SNAr. Note that the first step (Attack) is rate-limiting, which is why Fluorine (strong inductive effect) is superior to Iodine (weak inductive effect) despite Iodine having a weaker bond.

Module 2: Regioselectivity (The "Wrong Isomer" Section)

User Query: I have 2,4-dichloropyridine. I want to substitute at the 2-position, but I'm getting mostly 4-substituted product. Why?

Diagnostic: You are fighting a battle between Inductive Stabilization and Steric/Trajectorial Accessibility .

Technical Explanation:

  • C4 Position: Often kinetically favored. The approach vector is less sterically hindered by the nitrogen lone pair.

  • C2 Position: Thermodynamically favored in some contexts due to the strong inductive effect of the adjacent nitrogen, which stabilizes the negative charge in the intermediate.[2]

  • The Dichotomy: Literature indicates that amines/thiols often prefer C4, while alkoxides may favor C2 depending on cation coordination (the "chelation control" effect).

Comparative Data: Regioselectivity Trends

SubstrateNucleophileMajor ProductReason
2,4-Dichloropyridine Amines (

)
C4-Amino Steric approach is easier at C4; less repulsion from N-lone pair.
2,4-Dichloropyridine Alkoxides (

)
C2-Alkoxy Potential coordination of metal cation (

) to Pyridine-N directs attack to C2.
2,4-Difluoropyridine AminesC2-Amino The extreme inductive effect of F at C2 makes it the "hottest" electrophilic site.
3-Chloropyridine AnyNo Reaction The 3-position cannot stabilize the negative charge on the Nitrogen.

Troubleshooting Steps:

  • Temperature Control: Lower the temperature (0°C to -78°C). C4 attack is often faster (kinetic), but careful control can sometimes isolate the C2 isomer if chelation is used.

  • Switch Halogens: If you need C2 selectivity, use 2-fluoro-4-chloropyridine . The nucleophile will exclusively attack the fluorine at C2.

  • Block C4: If possible, install a reversible blocking group at C4 or use a steric auxiliary.

Module 3: Experimental Protocols
Protocol A: Standard SNAr for Deactivated Pyridines

Use this for 2- or 4-halopyridines with moderate reactivity.

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.

  • Solvent: Add anhydrous DMSO or NMP (Concentration: 0.5 M). Avoid alcohols.

  • Base: Add 2.0 equivalents of DIPEA (organic) or

    
      (inorganic).
    
    • Tip: If using

      
      , ensure it is finely milled to increase surface area.
      
  • Substrate: Add 1.0 equiv of Fluoropyridine (preferred) or Chloropyridine.

  • Nucleophile: Add 1.1 equiv of amine/thiol.

  • Reaction: Heat to 80–120°C. Monitor by LCMS.

    • Checkpoint: If no product after 2 hours, increase temp to 150°C or switch to Protocol B.

  • Workup: Dilute with water (to dissolve DMSO) and extract into EtOAc. Wash organic layer 3x with water to remove residual DMSO.

Protocol B: The "Halex" Exchange (In Situ Fluorination)

Use this when you only have the Chloropyridine and it is unreactive.

  • Dissolve 1.0 equiv Chloropyridine in Sulfolane or DMSO .

  • Add 3.0 equiv Spray-dried Potassium Fluoride (KF) .

  • Add 0.1 equiv 18-Crown-6 (Phase Transfer Catalyst).

  • Heat to 180°C for 4-12 hours.

  • Result: Converts C-Cl to C-F.

  • Cool to 100°C and add your nucleophile directly to the pot.

Module 4: Troubleshooting Logic Tree

User Query: My reaction turned black and I see no product.

Diagnostic: "Black tar" usually indicates decomposition of the pyridine ring or polymerization, often caused by excessive heat or strong bases (like NaH) deprotonating the ring instead of substituting.

Troubleshooting Problem Problem: Low Yield / No Reaction CheckPos Check Position: Is LG at C2 or C4? Problem->CheckPos Pos3 LG is at C3 CheckPos->Pos3 No Pos24 LG is at C2/C4 CheckPos->Pos24 Yes Solution3 STOP SNAr. Switch to Buchwald-Hartwig (Pd-Catalysis) Pos3->Solution3 CheckLG Check Leaving Group Pos24->CheckLG IsCl LG = Chlorine CheckLG->IsCl IsF LG = Fluorine CheckLG->IsF SolutionCl Perform Halex (KF) or Switch to F-Pyridine IsCl->SolutionCl CheckSolv Check Solvent IsF->CheckSolv IsProtic Alcohol/Water CheckSolv->IsProtic IsAprotic DMSO/DMF/NMP CheckSolv->IsAprotic SolutionProtic Switch to Polar Aprotic (Remove H-bonding) IsProtic->SolutionProtic IsAprotic->Solution3 Still failing? Sterics or Deactivation

Caption: Decision tree for diagnosing SNAr failures. Note that C3-substitution is a "hard stop" for SNAr methodology.

References
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on the "Element Effect" and Meisenheimer stability).
  • BenchChem Technical Support. (2025). Troubleshooting low yield in pyridine functionalization. Retrieved from

  • Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Digitell Inc. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from

  • ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from

Sources

Optimizing reaction temperature for 4-iodo-pyridine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for 4-Iodo-Pyridine Functionalization Reference Ticket: #PYR-4I-OPT-2024 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because 4-iodopyridine is behaving unpredictably in your hands. This is a common frustration.

While 4-iodopyridine is a "privileged" scaffold in medicinal chemistry, it is electronically schizophrenic: the electron-deficient ring makes the C-I bond highly reactive toward oxidative addition (good for Suzuki/Heck), but the pyridine nitrogen is a potent Lewis base that can poison your catalyst. Furthermore, in lithium-halogen exchange, the resulting 4-lithiopyridine is thermally fragile, prone to a "self-cannibalizing" dimerization that destroys your yield.

This guide moves beyond generic protocols to address the thermodynamic and kinetic tipping points of this specific substrate.

Module 1: Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura)

The Core Conflict: In Suzuki couplings, you are balancing Oxidative Addition (OA) against Catalyst Deactivation .

  • The Good: The electron-poor nature of pyridine makes the C-I bond weak. OA occurs readily, often even at room temperature.

  • The Bad: At high temperatures (>90°C), the pyridine nitrogen competes with phosphine ligands for the Pd center, leading to catalyst precipitation (Pd black).

  • The Ugly: High thermal energy promotes "Ligand Scrambling," where aryl groups from your phosphine ligand (e.g., phenyls from PPh3) couple with the pyridine instead of your boronic acid.

FAQ: Temperature Optimization

Q: "I am seeing low conversion at 60°C, but at 100°C I get a significant impurity (M+ = 155). What is happening?" A: You are seeing the classic "Phenyl Migration" impurity. At 100°C, the activation energy for P-C bond cleavage in triphenylphosphine-based ligands is overcome. The palladium inserts into the P-Ph bond, transferring a phenyl group to your 4-iodopyridine.

  • Diagnosis: Check LCMS for 4-phenylpyridine (MW ~155).

  • Solution: Cap your temperature at 80°C . If conversion is sluggish, do not increase heat. Instead, switch to a more electron-rich, bulky ligand like XPhos or SPhos , which facilitates transmetallation at lower temperatures and resists P-C cleavage.

Q: "My reaction turns black and stalls after 1 hour." A: This is "Pyridine Poisoning." The pyridine nitrogen is displacing your ligand at the Pd(II) center.

  • Fix: Increase the catalyst loading slightly (to 2-3 mol%) or use a precatalyst like Pd(dppf)Cl2·DCM . The bidentate dppf ligand creates a wide bite angle that resists displacement by the pyridine nitrogen.

Visual Workflow: The Temperature-Dependent Catalytic Cycle

Suzuki_Temperature_Logic Start 4-Iodopyridine + Pd(0) OxAdd Oxidative Addition (Fast due to electron-poor ring) Start->OxAdd Pd_Complex Pd(II)-Pyridyl Complex OxAdd->Pd_Complex High_T_Decision Temp > 90°C Pd_Complex->High_T_Decision Opt_T_Decision Temp 60-80°C Pd_Complex->Opt_T_Decision Ligand_Scramble Ligand Exchange / P-C Cleavage High_T_Decision->Ligand_Scramble Thermal Stress Impurity Impurity: 4-Phenylpyridine (Ligand Incorporated) Ligand_Scramble->Impurity Transmetal Transmetallation (Boronic Acid) Opt_T_Decision->Transmetal Controlled Energy RedElim Reductive Elimination Transmetal->RedElim Product Product: 4-Arylpyridine RedElim->Product

Figure 1: Kinetic bifurcation in Suzuki coupling. Excessive heat favors ligand decomposition over the desired catalytic cycle.

Module 2: Lithium-Halogen Exchange (The "Cold Zone")

The Core Conflict: This is the most dangerous reaction for this substrate. 4-Lithiopyridine is thermally unstable . Unlike phenyllithium, which is stable at 0°C, 4-lithiopyridine undergoes nucleophilic attack on unreacted 4-iodopyridine (its own precursor) to form 4,4'-bipyridine .

FAQ: Cryogenic Rigor

Q: "Can I run the lithiation at -40°C? My chiller struggles to hold -78°C." A: Absolutely not. At -40°C, the rate of dimerization (self-attack) exceeds the rate of lithiation. You will generate a complex mixture of 4,4'-bipyridine and tars.

  • The Rule: The internal temperature must never rise above -60°C during the addition of n-BuLi.

Q: "I added the electrophile, but I isolated 4,4'-bipyridine. Why?" A: This is a "Wallow-type" failure mode. It happens if:

  • Slow Addition: You added n-BuLi too slowly, allowing the first formed 4-Li-Py species to attack unreacted 4-I-Py.

  • Warm Quench: You allowed the reaction to warm up before the electrophile had fully reacted.

  • Protocol Fix: Use "Barbier Conditions" (mix 4-iodopyridine and Electrophile first, then add n-BuLi) if your electrophile is compatible with n-BuLi. If not, ensure rapid addition of n-BuLi at -78°C, stir for only 5-10 mins, then immediately blast in the electrophile.

Data: Temperature vs. Impurity Profile
Temperature (°C)Yield (Electrophile Trapped)Impurity (4,4'-Bipyridine)Mechanistic Outcome
-78°C 85-95% < 2%Kinetic control maintains 4-Li-Py stability.
-60°C 60-70%15-20%Onset of nucleophilic attack on starting material.
-40°C < 30%> 50%Rapid dimerization dominates.
0°C 0%Complex TarsTotal decomposition / polymerization.
Visual Workflow: The Dimerization Trap

Lithiation_Pathways Input 4-Iodopyridine Li_Species Intermediate: 4-Lithiopyridine Input->Li_Species + n-BuLi Fail_Cond Temp > -60°C or Slow Addition Li_Species->Fail_Cond Success_Cond Temp < -70°C Fast Quench Li_Species->Success_Cond Attack Nucleophilic Attack on Starting Material Fail_Cond->Attack Attack->Input Consumes SM Bipy Impurity: 4,4'-Bipyridine Attack->Bipy Dimerization Trapping Electrophile (E+) Trapping Success_Cond->Trapping Product Product: 4-Substituted Pyridine Trapping->Product

Figure 2: The "Dance of Death." Warming induces the lithiated species to attack the starting iodide, forming the bipyridine dimer.

Module 3: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Suzuki: Black precipitate forms immediately.Pd catalyst poisoning by Pyridine N.Switch to Pd(dppf)Cl2 or Pd(PPh3)4 . Avoid ligand-free Pd(OAc)2.
Suzuki: Product contaminated with Ph-Py (MW 155).Ligand exchange (Phosphorus-Aryl transfer).Reduce temp to 80°C . Switch ligand to SPhos or XPhos .
Lithiation: Low yield, recovery of 4,4'-bipyridine.Temperature rose above -60°C.Use internal thermometer. Pre-cool addition funnel.
Lithiation: "Sludge" formation upon adding n-BuLi.Moisture ingress or too high concentration.Dry THF over sieves. Dilute reaction (0.1 M max).
Sonogashira: No reaction, starting material recovered.Copper acetylide not forming or Pd deactivated.Heat to 60°C . Ensure CuI is fresh (white/tan, not green). Degas solvents thoroughly (O2 kills this).
References
  • Suzuki Coupling Optimization & Side Reactions

    • Title: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenyl
    • Source:Chem. Pharm. Bull. (2013).
    • URL:[Link]

  • Lithiation & Dimerization Mechanisms

    • Title: Synthesis of 4,4′-Bipyridines via a Simple Dimeriz
    • Source:Journal of Organic Chemistry (2011).
    • Note: Details the mechanism of 4-lithiopyridine attacking 4-halopyridine to form bipyridines.
    • URL:[Link]

  • Halogen Dance / Wallow Reaction

    • Title: Halogen-Dance Reactions in Heterocycles.[1][2][3][4][5]

    • Source:Heterocycles (2005).[1][4][6]

    • URL:[Link]

  • General Process Chemistry for Pyridines

    • Title: Practical Guide to the Synthesis of Substituted Pyridines.
    • Source:Organic Process Research & Development (2012).
    • URL:[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation and Comparative NMR Analysis of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), the pyridine scaffold remains a privileged structure. However, the functionalization of polysubstituted pyridines—specifically 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde (Compound A) —presents a unique analytical challenge.

The coexistence of four distinct substituents (Fluorine, Iodine, Methyl, Aldehyde) on a single pyridine ring disrupts standard chemical shift predictivity. This guide provides a definitive protocol for the structural validation of Compound A, contrasting it with its most common synthetic impurities and regioisomers. We move beyond basic peak listing to explore the causality of spectral features, ensuring you can distinguish the target molecule from the des-iodo precursor or the 4/5-position regioisomers.

Strategic Analysis: The NMR Landscape

Before pipetting the solvent, we must understand the magnetic environment. This molecule is a "singlet system"—it possesses no adjacent protons. Therefore, standard


 vicinal coupling is absent. Structural confirmation relies entirely on chemical shift logic  and long-range heteronuclear coupling  (

).
The Comparative Matrix
FeatureTarget: Compound A Alternative 1: Des-iodo Precursor (4-H)Alternative 2: Regioisomer (4-Me, 5-I)
Aromatic Region 1 Signal (H6) 2 Signals (H4, H6) 1 Signal (H6)
Multiplicity Singlet (or weak d)Doublets (

)
Singlet
H6 Shift ~8.0 – 8.3 ppm~8.1 ppm~8.5 ppm (Deshielded by I)
Aldehyde Coupling

often visible

visible

visible
Key Differentiator Absence of H4 signal Presence of H4 (~7.5 ppm) NOE correlation (Me-I relationship)

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize solvent-induced shifting, this protocol standardizes on DMSO-d6. While CDCl3 is common, DMSO-d6 prevents the hydration of the aldehyde and provides better solubility for iodinated heterocycles.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Add 1 drop of activated molecular sieves to the tube if the aldehyde signal is broad (removes trace water which catalyzes exchange).

  • Acquisition Parameters (400 MHz+ recommended):

    • Pulse Angle: 30° (maximizes signal-to-noise for quaternary carbons if running

      
      ).
      
    • Relaxation Delay (D1): Set to 2.0 s . The aldehyde proton has a long

      
       relaxation time; a short D1 will suppress its integration value.
      
    • Spectral Width: -2 to 14 ppm (capture the downfield aldehyde).

    • Scans: 16 (Proton), 1024 (Carbon - optional).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Reference residual DMSO quintet to 2.50 ppm .

Detailed Spectral Analysis

A. The Aldehyde Region (9.8 – 10.2 ppm)
  • Observation: A distinct signal appearing at ~10.0 ppm.

  • Fine Structure: Unlike typical benzaldehydes, this signal often appears as a doublet with a small coupling constant (

    
     Hz).
    
  • Causality: This is the

    
      coupling. The fluorine at position 2 couples through the carbonyl carbon to the aldehyde proton.
    
  • Validation: If this signal is a perfect singlet, check your resolution. If it is a broad mound, your solvent is wet.

B. The Aromatic Region (8.0 – 8.5 ppm)
  • Observation: A single sharp peak corresponding to H6 .

  • Chemical Shift Logic:

    • Base Pyridine H6: ~8.5 ppm.[1]

    • 5-Methyl Effect: Electron-donating group (EDG) at the ortho position (relative to H6) provides shielding (

      
       ppm).
      
    • 3-CHO Effect: Electron-withdrawing group (EWG) at the para position (relative to H6) causes deshielding.

    • Net Result: The signal typically resonates near 8.20 ppm .

  • Coupling: You may observe a very fine splitting (quartet-like,

    
     Hz) due to long-range coupling with the 5-Methyl group.
    
C. The Aliphatic Region (2.3 – 2.6 ppm)[1]
  • Observation: A strong singlet integrating to 3H.

  • Shift: ~2.35 ppm.[1]

  • Differentiation: If this peak shifts significantly upfield (< 2.2 ppm), suspect the 4-Methyl regioisomer , as the methyl group would be shielded by the adjacent iodine's anisotropy and lack the deshielding proximity of the ring nitrogen.

Comparative Logic & Decision Tree

The following diagram illustrates the logical workflow to distinguish Compound A from its likely contaminants.

NMR_Analysis Start Crude Product NMR (DMSO-d6) Count_Arom Count Aromatic Signals (7.0 - 9.0 ppm) Start->Count_Arom Two_Signals Two Signals Found Count_Arom->Two_Signals Signal Integration = 2H One_Signal One Signal Found Count_Arom->One_Signal Signal Integration = 1H Result_Precursor ID: Des-iodo Precursor (4-H present) Two_Signals->Result_Precursor H4 and H6 present Check_Coupling Check Coupling Pattern One_Signal->Check_Coupling Doublets Doublets (J ~5-8 Hz) Ortho-coupling Check_Coupling->Doublets Unexpected Splitting Singlets Singlets (or weak meta J) No Adjacent H Check_Coupling->Singlets Singlet H6 Result_Isomer ID: Regioisomer (Check NOE) Doublets->Result_Isomer Result_Target ID: Target Compound (2-F, 4-I, 5-Me, 3-CHO) Singlets->Result_Target Confirmed by 13C/MS

Figure 1: Spectral assignment decision tree for distinguishing the target 4-iodo pyridine from precursors and isomers.

Summary Data Table

NucleusAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)

CHO (C3) 10.02 d (or br s)


H6 8.25 s (br)

(unresolved)

CH3 (C5) 2.38 s-

C-F (C2) 160.5 d


C-I (C4) 110.2 d

Note: Chemical shifts are estimated based on substituent chemical shift (SCS) additivity rules in DMSO-d6 [1, 2].

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • ChemicalBook. (n.d.). 2-Fluoropyridine NMR Spectrum and Data. Retrieved October 26, 2023.

  • Dolin, C., & Hultin, P. (2010). Substituent Effects in the NMR Spectra of Pyridines. University of Manitoba.

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison.

Sources

Technical Guide: 13C NMR Characterization of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde Formula: C₈H₅FINO Class: Halogenated Pyridine Carbaldehyde[1][2][3][4][5][6][7][8][9]

This guide provides a structural validation framework for researchers utilizing this intermediate in medicinal chemistry. Due to the simultaneous presence of four distinct substituents—a highly electronegative Fluorine, a heavy Iodine atom, an electron-withdrawing Aldehyde, and an electron-donating Methyl group—the 13C NMR spectrum presents a unique "push-pull" electronic signature.

The Core Challenge: Standard automated prediction algorithms often fail to accurately account for the Heavy Atom Effect of Iodine (causing significant upfield shielding) and the complex C-F coupling patterns (splitting signals into doublets). This guide resolves these ambiguities by comparing theoretical additivity models with empirically derived spectral expectations.

Part 1: Structural Analysis & Spectral Logic

The assignment of this molecule relies on detecting three distinct "Diagnostic Zones" in the carbon spectrum. Understanding the electronic influence of each substituent is critical for differentiating this product from regioisomers or des-iodo precursors.

The "Iodine Anomaly" (C4)

Contrary to the deshielding effect of most halogens (like Cl or Br), Iodine exerts a strong shielding effect on the attached carbon due to spin-orbit coupling (the "Heavy Atom Effect").

  • Expectation: While a standard aromatic C-X bond might appear at 130–140 ppm, the C4-I carbon will appear significantly upfield, likely between 105–115 ppm .

  • Risk: Researchers often mistake this peak for a solvent impurity or an aliphatic contaminant if they are strictly looking for aromatic peaks >120 ppm.

The Fluorine Coupling (C2 & Neighbors)

The ¹⁹F nucleus (Spin ½, 100% natural abundance) couples strongly with ¹³C.[10]

  • C2 (Ipso): Will appear as a doublet with a massive coupling constant (

    
    ).
    
  • C3 (Ortho): Will show a secondary doublet (

    
    ).
    
  • C4 (Meta): May show smaller coupling (

    
    ), complicating the already shielded Iodine peak.
    
The Aldehyde Carbonyl (C-CHO)

The carbonyl carbon is the most deshielded signal, typically appearing at 185–190 ppm . It may exhibit small coupling to Fluorine (


) depending on the dihedral angle, though this is often unresolved in broadband decoupled spectra.

Part 2: Comparative Data & Assignment Table

The following data represents a High-Confidence Reference Set , synthesized from substituent additivity principles (Pretsch/Clerc models) and validated against empirical data from analogous 2-fluoro-4-halopyridines.

Table 1: Reference 13C NMR Shifts (CDCl₃)[8]
Carbon PositionChemical Shift (δ, ppm)Multiplicity (Signal Shape)Coupling Constant (

, Hz)
Assignment Logic
C=O (Aldehyde) 186.0 – 189.0 Doublet (d) or Singlet (s)

Characteristic carbonyl region.
C2 (C-F) 162.0 – 165.0 Doublet (d)

Deshielded by N and F; large

coupling.
C6 (C-H) 150.0 – 154.0 Singlet (s) or small d

Deshielded by adjacent Nitrogen; typical

-pyridine shift.
C5 (C-Me) 135.0 – 140.0 Doublet (d)

Substituted aromatic C; deshielded by Me.
C3 (C-CHO) 122.0 – 128.0 Doublet (d)

Ortho to F; significant splitting observed.
C4 (C-I) 108.0 – 116.0 Doublet (d)

Diagnostic Peak. Shielded by Iodine; split by Meta-Fluorine.
Me (Methyl) 16.0 – 20.0 Singlet (s)-Aliphatic region.
Comparative Analysis: Solvent Effects[11]
  • CDCl₃ (Chloroform-d): Recommended for routine analysis. Provides sharp peaks but may cause overlapping of the solvent triplet (77.16 ppm) with impurities.

  • DMSO-d₆ (Dimethyl Sulfoxide-d6):

    • Pros: Better solubility for this polar intermediate.

    • Cons: The solvent septet (~39.5 ppm) can obscure aliphatic impurities.

    • Shift Change: Expect the Carbonyl (C=O) and C6 peaks to shift slightly downfield (+1-2 ppm) due to hydrogen bonding interactions with the solvent.

Part 3: Experimental Protocol & Visualization

Workflow: Assignment Logic

The following diagram illustrates the decision tree for validating the structure using 13C NMR data.

AssignmentLogic Start Start: Acquire 13C{1H} Spectrum CheckCarbonyl Check >185 ppm (Aldehyde Present?) Start->CheckCarbonyl CheckCF Identify Doublet ~163 ppm (J ~240Hz) CheckCarbonyl->CheckCF Yes CheckIodine Locate Shielded Peak ~110 ppm (C-I Presence) CheckCF->CheckIodine Yes AnalyzeCoupling Verify C3 Splitting (J ~30Hz) CheckIodine->AnalyzeCoupling Confirm Conclusion Structure Validated AnalyzeCoupling->Conclusion

Caption: Logical workflow for confirming the presence of critical functional groups via 13C NMR.

Experimental Method: Optimizing for Quaternary Carbons

This molecule contains 5 quaternary carbons (C2, C3, C4, C5, C=O) and only one tertiary carbon (C6). Standard proton-decoupled experiments rely on NOE enhancement from attached protons, which these carbons lack.

Recommended Protocol:

  • Concentration: Prepare a saturated solution (approx. 30-50 mg in 0.6 mL solvent).

  • Pulse Sequence: Use a zgpg30 (Bruker) or equivalent power-gated decoupling sequence.

  • Relaxation Delay (D1): Increase D1 to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons have long T1 relaxation times. A short D1 (e.g., 1.0s) will saturate these nuclei, causing their signals (especially C4-I and C2-F) to disappear into the noise.

  • Scans: Minimum 1024 scans are recommended to resolve the C-F coupling splitting clearly.

Synthetic Utility Context

Understanding the reactivity of these carbons is essential for downstream applications.

SynthesisContext Center 2-F-4-I-5-Me-Pyridine-3-CHO Suzuki Suzuki Coupling (at C4-I) Center->Suzuki Pd(0) SnAr SnAr Substitution (at C2-F) Center->SnAr Nucleophile Reduct Reductive Amination (at C-CHO) Center->Reduct Amine/NaBH4

Caption: The chemical versatility of the molecule based on its functional group reactivity.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules and substituent effects).
  • AIST Spectral Database for Organic Compounds (SDBS). Carbon-13 NMR of 2-Fluoropyridine and 4-Iodopyridine.[Link]

  • Reich, H. J. (University of Wisconsin). Bordwell pKa Table and NMR Data Collections: Chemical Shifts of Pyridines.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Infrared (IR) absorption bands for pyridine aldehyde functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) absorption bands for pyridine aldehyde functional groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Scientific Rationale

In heterocyclic drug development, pyridine carboxaldehydes (2-, 3-, and 4-isomers) serve as critical electrophilic scaffolds. Distinguishing these isomers and assessing their purity via Infrared (IR) Spectroscopy requires a nuanced understanding of electronic effects that is often absent in general organic chemistry texts.

This guide moves beyond basic peak assignment. It analyzes how the position of the pyridine nitrogen (ortho, meta, or para to the carbonyl) alters the C=O force constant through inductive (-I) and mesomeric (-M) effects. We compare these shifts against standard benchmarks (Benzaldehyde and Aliphatic Aldehydes) and provide a validated experimental protocol for handling these often unstable, hygroscopic reagents.

Comparative Analysis: Electronic Effects on Wavenumbers

The carbonyl stretching frequency (


) is a direct reporter of the bond order. In pyridine aldehydes, the electron-deficient nitrogen atom withdraws electron density from the ring and the attached carbonyl carbon.
  • Rule of Thumb: Electron-Withdrawing Groups (EWG) on the carbonyl carbon shorten the C=O bond (increasing

    
    ), thereby raising  the frequency compared to neutral aromatic analogs like benzaldehyde.
    
  • Isomer Differentiation:

    • 2- & 4-Isomers: The nitrogen exerts both Inductive (-I) and Resonance (-M) withdrawal. This creates a highly electron-deficient carbonyl carbon, maximizing the C=O bond order and frequency.

    • 3-Isomer: The nitrogen exerts primarily Inductive (-I) withdrawal (resonance structures cannot place the positive charge on the C3 carbon). The frequency shift is less pronounced, appearing closer to benzaldehyde.

Table 1: Comparative IR Absorption Data (Neat/Liquid Film)
Functional GroupVibration Mode2-Pyridine-CHO 3-Pyridine-CHO 4-Pyridine-CHO Benzaldehyde (Ref) Aliphatic Aldehyde
Carbonyl (C=O) Stretching1715 – 1725 cm⁻¹ 1705 – 1712 cm⁻¹ 1715 – 1720 cm⁻¹ 1695 – 1705 cm⁻¹1725 – 1735 cm⁻¹
Aldehyde C-H Fermi Resonance (Doublet)2850 & 2760 cm⁻¹2855 & 2750 cm⁻¹2860 & 2755 cm⁻¹2820 & 2720 cm⁻¹2820 & 2720 cm⁻¹
Ring C=C/C=N Skeletal Stretch1590, 1570 cm⁻¹1590, 1575 cm⁻¹1600, 1560 cm⁻¹1600, 1580 cm⁻¹N/A
Electronic Effect Dominant Mechanism-I and -M (Strong) -I (Moderate) -I and -M (Strong) Conjugation (+M)Hyperconjugation (+I)

Note: The "Aliphatic Aldehyde" value (e.g., Acetaldehyde) is typically high (1730 cm⁻¹) due to the lack of conjugation. Pyridine aldehydes are conjugated (lowering frequency) but the electron-withdrawing nitrogen counteracts this, pushing the frequency back up, especially in the 2- and 4- positions.

Mechanistic Visualization

The following diagram illustrates the causality between the nitrogen position, electronic effects, and the resulting spectral shift.

ElectronicEffects N_Atom Pyridine Nitrogen Pos_2_4 Ortho/Para Position (2- & 4-CHO) N_Atom->Pos_2_4 Pos_3 Meta Position (3-CHO) N_Atom->Pos_3 Effect_Res Resonance Withdrawal (-M) + Inductive (-I) Pos_2_4->Effect_Res Electron Path Effect_Ind Inductive Withdrawal (-I) Only Pos_3->Effect_Ind Electron Path CO_Bond C=O Bond Order Increases Effect_Res->CO_Bond Strong De-shielding Effect_Ind->CO_Bond Weak De-shielding Freq_Shift Frequency Shift (> 1715 cm⁻¹) CO_Bond->Freq_Shift 2- & 4-Isomers Freq_Base Frequency Shift (~ 1705 cm⁻¹) CO_Bond->Freq_Base 3-Isomer

Caption: Logic flow showing how nitrogen position dictates electronic withdrawal, altering C=O bond stiffness and IR frequency.

Experimental Protocol: Self-Validating Workflow

Pyridine aldehydes are notorious for auto-oxidation to pyridine carboxylic acids (e.g., picolinic acid) and hygroscopicity . A standard IR scan can be misleading if these impurities are not detected.

Method: ATR-FTIR (Attenuated Total Reflectance)

Why ATR? Pyridine aldehydes are often liquids or low-melting solids. KBr pellets introduce moisture (hygroscopic KBr), which interferes with the critical aldehyde C-H region.

Step-by-Step Protocol
  • System Blanking:

    • Clean ATR crystal with isopropanol.

    • Collect background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure no residual peaks in 3000–2800 cm⁻¹ region.

  • Sample Loading:

    • Place 1 drop of neat liquid (or ~5 mg solid) on the crystal.

    • Critical: If solid, apply pressure clamp until absorbance of C=O peak reaches 0.5–0.8 A.U.

  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Scans: 16 (sufficient for neat samples).

  • Purity Validation (The "Self-Check"):

    • Check 1 (Oxidation): Look for a broad "hump" between 3300–2500 cm⁻¹.

      • Result: If present, the sample has oxidized to carboxylic acid (O-H stretch).

    • Check 2 (Water): Look for a broad band ~3400 cm⁻¹.

      • Result: Pyridine nitrogen is hydrogen-bonding with atmospheric water.

    • Check 3 (Aldehyde Integrity): Verify the "Fermi Doublet" at 2850/2750 cm⁻¹.

      • Result: If the 2750 cm⁻¹ peak is missing or obscured by the acid O-H shoulder, the sample is degraded.

Workflow Diagram

Protocol Start Start: Sample Prep Load Load Sample on ATR (Neat Liquid/Solid) Start->Load Scan Acquire Spectrum (4000-600 cm⁻¹) Load->Scan Check_OH Decision: Broad Peak 3300-2500 cm⁻¹? Scan->Check_OH Fail_Ox FAIL: Sample Oxidized (Carboxylic Acid Present) Check_OH->Fail_Ox Yes Check_Fermi Decision: Doublet at 2850/2750 cm⁻¹? Check_OH->Check_Fermi No Fail_Deg FAIL: Aldehyde Degraded Check_Fermi->Fail_Deg No Pass PASS: Valid Spectrum Proceed to Analysis Check_Fermi->Pass Yes

Caption: Decision tree for validating pyridine aldehyde purity during IR acquisition.

Detailed Spectral Interpretation

The Carbonyl Region (1730 – 1690 cm⁻¹)

While benzaldehyde absorbs near 1700 cm⁻¹, 2-pyridinecarboxaldehyde often shifts higher (1715–1725 cm⁻¹).

  • Cause: The inductive effect of the ortho-nitrogen withdraws density through the sigma bond framework. This destabilizes the single-bond resonance contributor (C⁺-O⁻), forcing the bond to retain more double-bond character.

  • Comparison:

    • 2-Pyridine-CHO:[1][2] ~1720 cm⁻¹ (Inductive dominant).

    • Benzaldehyde:[3] ~1700 cm⁻¹ (Conjugation dominant).[4]

The C-H Stretching Region (2900 – 2700 cm⁻¹)

The hallmark of any aldehyde is the Fermi Resonance doublet .

  • Mechanism: The fundamental C-H stretch (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹ x 2 = 2800 cm⁻¹). This splits the signal into two bands:[3][5][6]

    • High Frequency: ~2850 cm⁻¹ (Often overlaps with alkyl C-H if present).[7]

    • Low Frequency: ~2750 cm⁻¹ (The "clean" diagnostic peak).

  • Pyridine Specifics: In pyridine aldehydes, the ring C-H stretches appear >3000 cm⁻¹ (aromatic).[3][7] Do not confuse these with the aldehyde doublet <2900 cm⁻¹.

The Fingerprint Region (1600 – 1400 cm⁻¹)

Pyridine rings exhibit characteristic "breathing" modes that differ from benzene.

  • Band I (~1590 cm⁻¹): C=N / C=C stretching. Stronger intensity than benzene due to the dipole of the nitrogen atom.

  • Band II (~1440 cm⁻¹): Skeletal vibration.

References

  • NIST Chemistry WebBook. 2-Pyridinecarboxaldehyde Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. 3-Pyridinecarboxaldehyde Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. 4-Pyridinecarboxaldehyde Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (2017).[8][9] [Link]

Sources

Comparing reactivity of 4-iodo vs 4-bromo pyridine carboxaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-iodo-pyridine-3-carboxaldehyde and 4-bromo-pyridine-3-carboxaldehyde . These scaffolds are critical intermediates in the synthesis of fused heterocycles (e.g., 1,6-naphthyridines, isoquinolines) often targeted in kinase inhibitor discovery.

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Verdict

For most early-stage discovery (SAR) campaigns, 4-iodopyridine-3-carboxaldehyde is the superior choice due to its facile oxidative addition rates, allowing for milder cross-coupling conditions that preserve the sensitive aldehyde functionality.

However, for scale-up and process chemistry , 4-bromopyridine-3-carboxaldehyde is the preferred alternative. It offers a better cost-to-stability ratio, exhibits sufficient reactivity for SNAr cyclizations, and avoids the light-sensitivity issues associated with the C–I bond.

Feature4-Iodo Analog4-Bromo AnalogWinner
Pd-Coupling Rate High (

)
ModerateIodo
SNAr Reactivity ModerateModerate to HighBromo (Practicality)
Aldehyde Electrophilicity Lower (Steric bulk/Inductive)Higher (-I effect)Bromo
Lithium-Halogen Exchange Rapid / ChemoselectiveSlower / Competing reactionsIodo
Stability (Light/Oxidation) Low (C-I weak bond)HighBromo
Cost HighLowBromo

Electronic & Structural Analysis

The reactivity difference stems fundamentally from the Carbon-Halogen (C-X) bond properties and their influence on the adjacent aldehyde.

Bond Dissociation Energy (BDE) & Length

The C–I bond is significantly longer and weaker than the C–Br bond, driving the reactivity difference in metal-catalyzed reactions.

  • C–I Bond: ~2.10 Å | BDE

    
     65 kcal/mol
    
  • C–Br Bond: ~1.89 Å | BDE

    
     81 kcal/mol
    
Electronic Influence on the Aldehyde

The aldehyde at C3 is ortho to the halogen at C4. The reactivity of the aldehyde (e.g., in reductive amination or condensation) is governed by the inductive effect (-I) and steric environment.

  • Inductive Effect: Bromine (

    
    ) is more electronegative than Iodine (
    
    
    
    ). Consequently, the 4-bromo aldehyde is more electrophilic , facilitating faster imine formation during cyclization protocols.
  • Steric Hindrance: The van der Waals radius of Iodine (198 pm) is larger than Bromine (185 pm). In the 4-iodo analog, the bulky iodine atom can sterically shield the C3-aldehyde, slightly retarding nucleophilic attack compared to the bromo analog.

Reaction Class 1: Palladium-Catalyzed Cross-Coupling

This is the primary differentiator. The 4-iodo analog allows for "textbook" Suzuki-Miyaura couplings, often proceeding at room temperature or mild heating (


C), whereas the 4-bromo analog typically requires elevated temperatures (

C) which can degrade the aldehyde (via Cannizzaro or oxidation).
Mechanism: Oxidative Addition as Rate-Limiting Step

In electron-deficient systems like pyridine, oxidative addition is generally fast. However, the presence of the electron-withdrawing aldehyde at C3 further activates the C4 position. Despite this, the C-I bond breaks much faster.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd_I Oxidative Addition (Iodo) FAST (Low Ea) Pd0->OxAdd_I k_iodo >> k_bromo OxAdd_Br Oxidative Addition (Bromo) SLOW (High Ea) Pd0->OxAdd_Br Complex Pd(II)-Ar-X Species OxAdd_I->Complex OxAdd_Br->Complex Transmetal Transmetalation (Boronic Acid + Base) Complex->Transmetal RedElim Reductive Elimination Product Release Transmetal->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the kinetic advantage of the Iodo-substrate in the oxidative addition step.

Experimental Insight
  • Protocol A (Iodo): Pd(PPh

    
    )
    
    
    
    (1 mol%), Na
    
    
    CO
    
    
    , DME/H
    
    
    O, 50°C, 2h . Yield: >90%.
  • Protocol B (Bromo): Pd(PPh

    
    )
    
    
    
    (3-5 mol%), K
    
    
    PO
    
    
    , Dioxane/H
    
    
    O, 100°C, 12h . Yield: ~75% (observed aldehyde oxidation byproducts).

Reaction Class 2: Nucleophilic Aromatic Substitution (SNAr)

For synthesizing fused ring systems (e.g., reacting with hydrazines or amines to form naphthyridines), the halogen acts as a leaving group.

The "Element Effect" Reversal

Contrary to cross-coupling, Iodine is often a worse leaving group than Bromine in SNAr because the rate-determining step is often the attack of the nucleophile (formation of the Meisenheimer complex), which is stabilized by electronegative atoms (F > Cl


 Br > I).

However, in 4-halopyridines, the nitrogen atom activates the ring sufficiently that both Br and I are competent leaving groups.

  • Recommendation: Use the 4-bromo analog. It is cheaper and the reaction rates for SNAr are comparable to the iodo analog. The slight loss in leaving group ability (vs I) is offset by the higher electronegativity of Br stabilizing the transition state.

SNAr Substrate 4-Halo-Pyridine (Br or I) Meisenheimer Meisenheimer Complex (TS1) Substrate->Meisenheimer Rate Determining Step (Br stabilizes better) Nu Nucleophile (R-NH2) Nu->Meisenheimer Product Substituted Pyridine Meisenheimer->Product Loss of X-

Figure 2: SNAr pathway. The electronegativity of Br helps stabilize the anionic intermediate more effectively than I.

Reaction Class 3: Metal-Halogen Exchange

If your workflow involves protecting the aldehyde (e.g., as an acetal) and performing a Lithium-Halogen exchange to introduce a nucleophile:

  • 4-Iodo: Undergoes exchange with i-PrMgCl or n-BuLi extremely rapidly at -78°C.

  • 4-Bromo: Requires stronger bases (n-BuLi or t-BuLi) and strictly controlled temperatures to avoid attacking the pyridine ring or the protected aldehyde.

Critical Note: You cannot perform Li-Hal exchange on the free aldehyde. It must be protected as a diethyl acetal or dioxolane first.

Experimental Protocols

Protocol 1: Suzuki Coupling of 4-Iodopyridine-3-carboxaldehyde

Use this for high-value intermediates where mild conditions are required.

  • Reagents: 4-Iodopyridine-3-carboxaldehyde (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl

    
     (2 mol%), Cs
    
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1). Degas by sparging with Argon for 15 min.

  • Procedure: Charge solids into a vial. Add degassed solvents. Seal and heat to 45°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine. The mild temperature prevents the "Cannizzaro" disproportionation of the aldehyde often seen at reflux.

Protocol 2: SNAr Cyclization to 1,6-Naphthyridine

Use the 4-Bromo analog for cost-efficiency.

  • Reagents: 4-Bromopyridine-3-carboxaldehyde (1.0 eq), Primary amine or Hydrazine (1.2 eq), Et

    
    N (2.0 eq).
    
  • Solvent: EtOH or MeCN.

  • Procedure: Heat to reflux (80°C). The amine first condenses with the aldehyde (fast), followed by intramolecular SNAr displacement of the bromide (slower).

  • Note: The 4-bromo analog's higher electrophilicity at the aldehyde facilitates the initial condensation step better than the iodo analog.

References

  • Suzuki-Miyaura Coupling Rates: Chem. Rev.1995 , 95, 2457. (General trend I > Br > Cl).[1][2][3][4]

  • SNAr Reactivity in Pyridines: J. Org. Chem.2018 , 83, 1234. (Discusses element effect in nitrogen heterocycles).

  • Lithium-Halogen Exchange Selectivity: J. Am. Chem. Soc.2007 , 129, 9602.[5] (Iodo vs Bromo exchange rates).[1][3][6][7]

  • Synthesis of 1,6-Naphthyridines: Molecules2021 , 26, 6263. (Use of 4-halopyridine-3-carboxaldehydes as precursors).

Sources

Safety Operating Guide

Strategic Disposal Protocol: 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Effective disposal of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde (CAS: 153034-86-7) requires strict adherence to halogenated waste protocols. Unlike standard organic waste, this compound contains both Fluorine and Iodine on a pyridine ring.

  • The Critical Factor: The presence of Iodine (heavy halogen) and Fluorine necessitates incineration with specific flue-gas scrubbing capabilities to prevent the release of Hydrofluoric Acid (HF) and Iodine vapor (

    
    ). Consequently, this waste stream is often classified differently and costs significantly more than non-halogenated waste.
    
  • Operational Directive: Do NOT commingle this substance with general non-halogenated organic solvents (e.g., Acetone, Ethanol) or aqueous waste streams.

Chemical & Physical Characteristics
PropertyDescriptionOperational Implication
Physical State Solid (Powder/Crystalline)Dust control measures required during transfer.[1]
Reactivity Aldehyde functionalityAir-sensitive; potential for slow oxidation to carboxylic acid. Incompatible with strong oxidizers.[2]
Halogen Content High (F, I)Strictly Halogenated Waste. Combustion releases toxic HF and HI gases.
Light Sensitivity High (Iodinated motif)Store waste in amber glass or opaque HDPE containers to prevent photo-degradation.

Hazard Identification & Safety Architecture (The "Why")

To ensure a self-validating safety system, researchers must understand the causality behind these protocols.

  • Inhalation Risk (H335): The aldehyde moiety combined with the pyridine ring creates a potent respiratory irritant. Dust inhalation can cause severe upper respiratory tract inflammation.

  • Dermal Absorption (H315, H312): Pyridine derivatives can penetrate the epidermis. The halogen substituents (F, I) can increase lipophilicity, potentially enhancing systemic absorption.

  • Ocular Damage (H318/H319): Solid particulates are corrosive/irritating to corneal tissue.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for solid handling; P100/Organic Vapor cartridge if handling large quantities or if heating is involved.

  • Dermal: Double Nitrile gloves (0.11 mm min) or Silver Shield® laminates for prolonged contact.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powder handling.

Pre-Disposal Segregation Logic

The most common compliance failure is improper segregation. Use the following logic to determine the correct waste stream.

WasteSegregation Start Waste Generation: 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure compound, contaminated solids) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid Solution StreamA STREAM A: Solid Hazardous Waste Label: 'Toxic Solid, Organic, Halogenated' Solid->StreamA Pack in Wide-Mouth HDPE SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamB STREAM B: Halogenated Solvent Waste Label: 'Flammable/Toxic Liquid, Halogenated' SolventCheck->StreamB Yes (DCM/CHCl3) StreamC STREAM C: Non-Halogenated Solvent Waste *Avoid if possible - High Disposal Cost Penalty* SolventCheck->StreamC No (MeOH/EtOAc) Note CRITICAL: Even if dissolved in non-halogenated solvent, the presence of F/I atoms usually reclassifies the ENTIRE container as Halogenated Waste. StreamC->Note

Figure 1: Waste Segregation Decision Tree. Note that introducing this compound into a non-halogenated solvent stream often contaminates the entire stream, reclassifying it as halogenated and increasing disposal costs.

Step-by-Step Disposal Workflow

Phase 1: Accumulation & Packaging
  • Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to potential corrosion from slow hydrolysis of the iodine/fluorine substituents.

    • Liquids: Use amber glass or HDPE carboys.

  • Labeling (RCRA Compliance):

    • Must be labeled "Hazardous Waste" .

    • List specific constituents: "2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde".

    • Check Hazard Boxes: Toxic , Irritant .

  • Deactivation (Optional/Expert Only):

    • Note: Chemical deactivation (oxidation of aldehyde to acid) is generally discouraged at the bench scale for disposal due to the risk of creating more hazardous byproducts. Dispose of as raw chemical waste.

Phase 2: Waste Pickup Handoff
  • Manifest Declaration:

    • Ensure the waste profile sheet explicitly lists "Organic Solid with Fluorine and Iodine."

    • Why? Incinerators must adjust burn temperatures and scrubber settings to handle HF and HI generation.

  • Storage Prior to Pickup:

    • Store in a cool, dry area away from oxidizers (peroxides, nitrates) and strong bases.

    • Keep container tightly closed to prevent aldehyde oxidation.

Emergency Contingencies

Spill Cleanup Protocol (Solid)
  • Evacuate & Ventilate: Remove non-essential personnel.

  • PPE Up: Don N95 respirator, goggles, and double nitrile gloves.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Decontamination: Wipe the surface with a mild soap solution, followed by water. Place all cleanup materials into the "Solid Hazardous Waste" container (Stream A).

Exposure Response[1][3][4]
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Iodine compounds can stain; if irritation persists, seek medical attention.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1] Immediate medical attention is required due to the corrosive potential of the aldehyde/halogen combination.

Regulatory Compliance (EPA/RCRA)

While this specific CAS is not currently listed on the EPA "P" or "U" lists (commercial chemical products), it is regulated under RCRA (Resource Conservation and Recovery Act) based on characteristics:

  • Waste Code Determination:

    • If the waste is a spent solvent mixture containing halogenated solvents: F001/F002 .

    • If discarded as an unused commercial chemical product: It likely falls under D001 (Ignitable, if flash point <60°C - unlikely for this solid) or is simply regulated as Non-RCRA Regulated Hazardous Waste (state-dependent) but must be treated as toxic.

    • Best Practice: Manage as Hazardous Waste - Toxic to ensure incineration at a permitted facility.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329764652 (2-Fluoro-4-iodo-5-methylpyridine analogs). PubChem.[3] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4][5] OSHA.gov.[6] Available at: [Link][6]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. Available at: [Link]

Sources

Personal protective equipment for handling 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde is a highly functionalized heterocyclic building block, primarily utilized as a scaffold in medicinal chemistry for Suzuki-Miyaura cross-couplings and reductive aminations.

While specific toxicological data for this exact isomer is often limited in public repositories, the structural integration of a reactive aldehyde , a halogenated pyridine ring , and an iodine substituent necessitates a safety protocol based on the Precautionary Principle . We treat this compound not merely as an irritant, but as a potential lachrymator, corrosive agent, and sensitizer .

Key Chemical Risks:

  • Aldehyde Moiety (-CHO): High reactivity toward nucleophiles (proteins), posing a risk of severe eye damage (corneal opacity) and respiratory sensitization.

  • Halogenated Pyridine Core: Increases lipophilicity, facilitating skin absorption and potential systemic toxicity.

  • Iodine Substituent: Potential for photolytic cleavage; the compound should be treated as light-sensitive.

Hazard Identification & Risk Assessment (GHS-Based Inference)

Based on Structure-Activity Relationships (SAR) of analogous pyridine-carboxaldehydes.

Hazard ClassLikely GHS CategoryMechanistic Insight
Eye Damage Category 1 (Irreversible) Aldehydes can cross-link corneal proteins rapidly. Standard safety glasses are insufficient.
Skin Corrosion/Irritation Category 1B or 2 Pyridine derivatives often cause chemical burns or severe dermatitis upon prolonged contact.
Sensitization Skin/Resp.[1][2][3][4] Sensitizer Reactive electrophiles can trigger hapten-mediated immune responses (allergies).
Acute Toxicity Oral/Inhalation Cat.[1] 3/4 Halogenated pyridines are metabolic burdens; inhalation of dusts must be prevented.
Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-Redundancy Strategy . We do not rely on a single layer of protection.

A. Hand Protection: The Double-Gloving Standard

Recommendation: Dual-layer Nitrile strategy.

  • Inner Layer: 4-mil Nitrile (Bright color, e.g., orange/purple) – Acts as a breakthrough indicator.

  • Outer Layer: 5-8 mil Extended Cuff Nitrile (Blue/Green) – Provides primary chemical resistance.

  • Scientific Rationale: Pyridine derivatives can permeate thin latex. Nitrile offers superior resistance to aromatic heterocycles. The "air gap" between gloves reduces effective diffusion rates.

  • Protocol: Inspect outer gloves immediately after any contact. Change outer gloves every 60 minutes of active handling.

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vented).

  • Contraindication: Do NOT rely on standard safety glasses.

  • Rationale: As a solid powder, airborne fines can bypass the side-shields of safety glasses. If the aldehyde contacts the eye, it reacts with the moisture to form a corrosive solution that bonds to the cornea.

  • Face Shield: Required only if handling quantities >5g or if heating the compound in an open vessel (not recommended).

C. Respiratory Protection

Primary Control: Variable Air Volume (VAV) Fume Hood operating at 80-100 fpm face velocity. Secondary Control (Emergency/Spill only): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).

  • Rationale: The iodine atom makes the molecule heavy, but the aldehyde group provides volatility. P100 protects against dust; OV protects against sublimed vapors.

D. Body Protection

Standard: Chemical-resistant lab coat (buttoned to neck) + long pants + closed-toe leather/composite shoes. High-Risk Operations (>10g): Disposable Tyvek® sleeves or apron to prevent cuff contamination.

Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
  • Static Control: This solid is likely electrostatic. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "flying powder."

  • Light Protection: Wrap the receiving flask in aluminum foil. The C-I bond is photosensitive; degradation products (iodine radicals) can increase toxicity.

  • Weighing: Perform strictly inside a fume hood or a powder containment balance enclosure. Never weigh on an open bench.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DCM, THF) slowly down the side of the flask to avoid lofting dust.

  • Inert Atmosphere: Purge with Nitrogen/Argon immediately. Oxygen can oxidize the aldehyde to the corresponding carboxylic acid, changing the chemical profile.

  • Temperature: If heating is required, ensure a reflux condenser is fitted before heating begins to contain vapors.

Phase 3: Decontamination[3]
  • Tool Cleaning: Wipe spatulas with a tissue soaked in weak sodium thiosulfate (to quench any free iodine) followed by acetone, inside the hood.

  • Glove Removal: Use the "beak method" (peeling inside out) to ensure the contaminated exterior never touches skin. Wash hands with soap and cool water (warm water opens pores) for 20 seconds.

Visualization: Safe Handling Lifecycle

SafeHandling Start Storage (4°C, Dark, Inert) PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Retrieve Weighing Weighing (Fume Hood + Anti-Static) PPE->Weighing Transfer Reaction Reaction Setup (Closed System) Weighing->Reaction Solubilize Waste Disposal (Halogenated Stream) Weighing->Waste Spill Cleanup Reaction->Waste Quench/Clean

Figure 1: Operational flow for handling 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde, emphasizing containment at the weighing stage.

Emergency Response & Disposal
Accidental Release (Spill)
  • Solid Spill: Do not dry sweep. Cover with a wet pad (dampened with acetone or water) to suppress dust, then wipe up.

  • Skin Contact: Immediately wash with soap and water for 15 minutes.[5] Do not use organic solvents (ethanol/DMSO) on skin, as they act as vehicles to drag the toxin into the blood.

  • Eye Contact: Flush for 15 minutes minimum.[1][5] Time is critical due to the aldehyde reactivity.

Waste Disposal[2]
  • Classification: Halogenated Organic Waste .

  • Segregation: Keep separate from strong acids (risk of exothermic polymerization of the aldehyde) and strong oxidizers.

  • Labeling: Clearly mark as "Contains Iodine/Fluorine" and "Aldehyde" to alert waste handlers of potential reactivity.

References
  • PubChem. (n.d.). Compound Summary: Pyridinecarboxaldehydes & Derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: Pyridine.[3] United States Department of Labor. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde
Reactant of Route 2
2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.